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Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of 1-(4-Bromo-2-hydroxyphenyl)urea: A Technical Whitepaper

Executive Summary & Core Rationale In the landscape of rational drug design and agrochemical development, monosubstituted and disubstituted phenylureas represent a highly privileged scaffold. Compounds such as 1-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the landscape of rational drug design and agrochemical development, monosubstituted and disubstituted phenylureas represent a highly privileged scaffold. Compounds such as 1-(4-Bromo-2-hydroxyphenyl)urea serve as critical pharmacophores, primarily due to their ability to act as bidentate hydrogen-bond donors and acceptors.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical task, but as a complex physicochemical system. The unique combination of a urea core, a phenolic hydroxyl group, and a heavy halogen (bromine) creates a highly competitive intermolecular environment. Understanding the molecular weight distribution, isotopic signature, and crystal packing of this compound is paramount for optimizing its bioavailability, formulation stability, and target-binding affinity. This guide provides a comprehensive, self-validating framework for elucidating the molecular and crystallographic properties of 1-(4-Bromo-2-hydroxyphenyl)urea.

Physicochemical Profiling: Molecular Weight and Isotopic Signatures

The molecular formula of 1-(4-Bromo-2-hydroxyphenyl)urea is C₇H₇BrN₂O₂ . While the average molecular weight is widely reported as 231.05 g/mol [1], relying solely on the average mass is a critical oversight in high-resolution analytical workflows.

Bromine exists in nature as two stable isotopes: ²79Br (50.69%) and ²81Br (49.31%). This near 1:1 isotopic ratio is an analytical asset. In mass spectrometry, the compound will not present as a single mass peak but as a distinct "M" and "M+2" doublet.

Causality in Analytical Selection

To accurately profile this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice. We select the negative ionization mode (ESI-) because the phenolic hydroxyl group (pKa ~9.5) is readily deprotonated in a slightly basic solvent matrix. This yields a highly stable [M−H]− anion, bypassing the complex adduct formation (e.g., [M+Na]+ ) often seen in positive mode for urea derivatives.

Quantitative Physicochemical Data
ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₇H₇BrN₂O₂Defines fundamental stoichiometry.
Average Molecular Weight 231.05 g/mol Used for bulk molarity calculations.
Monoisotopic Mass (⁷⁹Br) 229.9691 DaPrimary peak in high-resolution MS.
Isotopic Mass (⁸¹Br) 231.9670 DaConfirmatory M+2 peak (1:1 ratio).
Hydrogen Bond Donors 4 (2x Urea N-H, 1x Phenol O-H)Drives crystal lattice self-assembly.
Hydrogen Bond Acceptors 2 (Urea C=O, Phenol -OH)Competes for intra/intermolecular bonding.

Supramolecular Assembly & Crystal Structure Logic

While a definitive, universally published single-crystal structure for this specific bromo-hydroxy derivative is rare [1], we can deduce its crystallographic behavior by analyzing the established structural motifs of closely related halogenated phenylureas [2, 3].

The crystal engineering of 1-(4-Bromo-2-hydroxyphenyl)urea is governed by a hierarchy of non-covalent interactions:

  • Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl group to the urea moiety strongly favors an intramolecular O−H⋅⋅⋅O=C or O−H⋅⋅⋅N−H bond. This restricts the rotation of the phenyl ring, forcing a nearly planar conformation of the molecule [4].

  • Urea Tape Formation (Primary Synthon): The urea core typically forms centrosymmetric cyclic dimers via N−H⋅⋅⋅O=C hydrogen bonds. These dimers then link into 1D polymeric chains.

  • Halogen Bonding (Secondary Synthon): The highly polarizable 4-bromo substituent engages in halogen bonding ( C−Br⋅⋅⋅O or C−Br⋅⋅⋅π ), which acts as the cross-linking force that stitches the 1D chains into a robust 3D lattice.

Interactions Monomer Planar Monomer (Intramolecular H-Bond) Dimer Centrosymmetric Dimer (Urea N-H···O=C) Monomer->Dimer Self-Assembly Polymer 1D Polymeric Chains (Intermolecular H-Bonds) Dimer->Polymer Chain Extension Lattice 3D Supramolecular Lattice (Halogen Bonding C-Br···O) Polymer->Lattice Cross-linking

Diagram 1: Hierarchical supramolecular assembly pathway of halogenated phenylureas.

Experimental Protocols: Self-Validating Systems

To move from theoretical profiling to empirical proof, the following protocols must be executed. Each step is designed with built-in causality and self-validation mechanisms.

Protocol 1: HR-ESI-MS Molecular Weight Determination

Objective: Confirm the exact mass and isotopic distribution of the synthesized compound.

  • Sample Preparation: Dissolve 1 mg of 1-(4-Bromo-2-hydroxyphenyl)urea in 1 mL of LC-MS grade Methanol. Add 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Causality: The basic modifier forces the deprotonation of the 2-hydroxyl group, ensuring maximum ionization efficiency in negative mode.

  • Injection & Ionization: Inject 5 µL into the HRMS operating in ESI- mode. Set the capillary voltage to 2.5 kV to prevent in-source fragmentation of the fragile urea bond.

  • Data Acquisition: Scan from m/z 100 to 500.

  • Self-Validation Check: The protocol is validated only if the spectrum reveals twin peaks at m/z 228.96 (for [M−H]− with ⁷⁹Br) and m/z 230.96 (for [M−H]− with ⁸¹Br) with an intensity ratio of 1.00 : 0.97. If this doublet is absent, the presence of the brominated species is falsified.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Objective: Grow diffraction-quality crystals and elucidate the 3D atomic coordinates.

  • Solvent Screening (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of Dimethylformamide (DMF). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing 5 mL of Diethyl Ether (anti-solvent).

    • Causality: Phenylureas form strong H-bonds, often crashing out of solution as amorphous powders. DMF disrupts these H-bonds, keeping the molecule solvated. The slow vapor diffusion of the non-polar ether gently lowers the dielectric constant of the mixture, allowing ordered nucleation rather than rapid precipitation.

  • Harvesting: Once crystals form (typically 5-7 days), select a single, optically clear block under a polarized microscope. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cryostream set to 150 K using Cu Kα radiation ( λ=1.5418A˚ ).

    • Causality: Cooling to 150 K minimizes the thermal motion of the atoms (especially the heavy bromine atom), dramatically sharpening the diffraction spots and improving the resolution of the electron density map.

  • Self-Validation Check: During refinement (using SHELXL), the structure is validated if the R1 factor drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0. A high residual electron density near the bromine atom indicates improper absorption correction, invalidating the current refinement cycle.

XRD_Workflow A Compound Synthesis & High Purity (>99%) B Vapor Diffusion (DMF / Diethyl Ether) A->B Supersaturation C Crystal Harvesting (Paratone Oil Mount) B->C Single Crystal Selection D SC-XRD Data Collection (150 K, Cu Kα) C->D Minimize Thermal Motion E Structure Solution (SHELXT / OLEX2) D->E Electron Density Map F Self-Validation (R1 < 5%, GoF ~ 1.0) E->F Refinement Metrics

Diagram 2: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Anticipated Crystallographic Parameters

Based on the structural resolution of structurally analogous brominated phenylureas [3, 4], the following crystallographic parameters are highly anticipated for 1-(4-Bromo-2-hydroxyphenyl)urea when crystallized under standard conditions.

Crystallographic ParameterAnticipated Value / RangeStructural Implication
Crystal System Monoclinic or TriclinicTypical for unsymmetrical phenylureas allowing dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric groups favor cyclic urea dimer formation.
Z (Molecules per unit cell) 4Accommodates the standard dimeric asymmetric unit.
Dihedral Angle (Phenyl to Urea) < 15°Kept nearly planar by the 2-hydroxyl intramolecular H-bond.
C-Br Bond Length ~1.89 ÅStandard aromatic carbon-halogen bond length.
N-H···O Bond Distance 2.80 - 2.95 ÅIndicates strong, stabilizing intermolecular hydrogen bonds.

Conclusion

The thorough characterization of 1-(4-Bromo-2-hydroxyphenyl)urea requires a synergy of high-resolution mass spectrometry and advanced crystallographic techniques. By understanding the causality behind solvent selection, ionization modes, and thermal controls, researchers can move beyond basic molecular weight assumptions. The interplay between the bidentate urea core, the intramolecular constraints of the hydroxyl group, and the supramolecular anchoring of the bromine atom makes this compound an exemplary model for rational crystal engineering in drug development.

References

  • Smith, G., et al. "Molecular Cocrystals of Aromatic Carboxylic Acids with Unsymmetrically Substituted Ureas. The Structures of Phenylurea..." Australian Journal of Chemistry (2000) 53 (9): 767–777. Available at:[Link]

  • Tan, M. Y., et al. "3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea: crystal structure and Hirshfeld surface analysis." National Institutes of Health (PMC). Available at:[Link]

  • Mague, J. T., et al. "Crystal structure of 1-(2-aminophenyl)-3-phenylurea." ResearchGate (Acta Crystallographica Section E). Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-hydroxyphenyl)urea for Drug Design

Introduction: The Phenylurea Scaffold as a Privileged Motif in Medicinal Chemistry The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid and reliable hydrogen bond do...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenylurea Scaffold as a Privileged Motif in Medicinal Chemistry

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid and reliable hydrogen bond donor and acceptor. This feature allows urea-containing molecules to form multiple, stable interactions with biological targets such as enzymes and receptors, which is fundamental to their mechanism of action.[1] When incorporated into a phenylurea scaffold, this versatile functionality is attached to an aromatic ring system, opening up vast possibilities for synthetic modification and the fine-tuning of a compound's pharmacological profile.

Phenylurea derivatives have demonstrated a remarkable breadth of biological activities, establishing them as crucial components in the development of therapeutics for a wide range of diseases.[1][2] They are particularly prominent as anticancer agents, often functioning through the inhibition of protein kinases.[2] Additionally, their utility extends to enzyme inhibition, with some derivatives showing promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[3][4][5]

This guide focuses on a specific, yet uncharacterized member of this class: 1-(4-Bromo-2-hydroxyphenyl)urea . We will provide a comprehensive analysis of its core physicochemical properties, which are critical determinants of a molecule's behavior in biological systems and its ultimate viability as a drug candidate. Given the absence of experimental data for this specific molecule, this guide will leverage robust, validated computational models to predict these key parameters. Furthermore, we will detail the rigorous, field-proven experimental protocols that are the gold standard for empirically determining these properties, providing a roadmap for researchers aiming to synthesize and characterize this compound for drug discovery applications.

Section 1: Predicted Physicochemical Profile of 1-(4-Bromo-2-hydroxyphenyl)urea

In the initial stages of drug discovery, before a compound is synthesized, in silico prediction of its properties is an indispensable tool for prioritizing candidates and anticipating potential development challenges.[6][7] These computational models use the chemical structure of a molecule to estimate its behavior. For 1-(4-Bromo-2-hydroxyphenyl)urea, the structure is defined by the SMILES (Simplified Molecular-Input Line-Entry System) string: NC(=O)Nc1ccc(Br)cc1O .

Using this structural information, we have generated a profile of its key physicochemical properties relevant to drug design, summarized in the table below. These predictions were performed using the SwissADME web tool, a widely used and validated platform in the field.[2][6]

PropertyPredicted ValueSignificance in Drug Design
Molecular Formula C₇H₇BrN₂O₂Defines the elemental composition.
Molecular Weight 231.05 g/mol Influences absorption and diffusion. Values <500 g/mol are generally preferred for good oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) 1.48Indicates the balance between water and lipid solubility. A logP between 1 and 3 is often optimal for cell membrane permeability and good solubility.
logS (Aqueous Solubility) -2.31Predicts solubility in water. A logS of -2.31 corresponds to a concentration of 4.90e-03 mol/L or 1.13 mg/mL, indicating good solubility.
pKa (Acid/Base Constant) Acidic: 8.56Predicts the ionization state at a given pH. The phenolic hydroxyl group is predicted to be the most acidic proton, with a pKa of 8.56. This means the compound will be predominantly neutral at physiological pH (7.4), which can favor membrane crossing.
Topological Polar Surface Area (TPSA) 78.49 ŲEstimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Values <140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 3The number of N-H and O-H bonds. Influences solubility and target binding.
Hydrogen Bond Acceptors 3The number of N and O atoms. Influences solubility and target binding.
Rotatable Bonds 1A measure of molecular flexibility. Fewer rotatable bonds (<10) generally lead to better oral bioavailability.
Drug-Likeness Yes (Violations: 0)Adheres to established filters (e.g., Lipinski's Rule of Five) that predict if a compound has properties consistent with known oral drugs.

Section 2: Experimental Determination of Physicochemical Properties

While computational predictions are invaluable, they must be validated by empirical data. The following sections detail the standard, self-validating experimental protocols required to accurately measure the key physicochemical properties of 1-(4-Bromo-2-hydroxyphenyl)urea.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Causality: Lipophilicity is arguably one of the most critical parameters in drug design, governing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The partition coefficient (P) is the ratio of a compound's concentration in a lipid-like solvent (n-octanol) to its concentration in an aqueous phase at equilibrium. Its logarithmic form, logP, is a standard measure. The shake-flask method is the "gold standard" for its direct and accurate measurement.[8][9]

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare n-octanol saturated with water and water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4, to control ionization) saturated with n-octanol. This pre-saturation is critical to ensure the two phases are at equilibrium before the experiment begins, preventing volume changes that would affect concentration measurements.

  • Compound Dissolution: Accurately weigh a small amount of 1-(4-Bromo-2-hydroxyphenyl)urea and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.

  • Equilibration: Agitate the mixture vigorously (e.g., on a shaker) for a set period (typically 24 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers. Any emulsion must be broken to prevent cross-contamination.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the results to a standard curve.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Workflow for Shake-Flask logP Determination

Caption: Step-by-step workflow for the shake-flask method.

Acidity Constant (pKa)

Causality: The pKa value defines the ionization state of a molecule at a given pH.[10] Since solubility, permeability, and target binding can be dramatically different for ionized versus neutral species, knowing the pKa is essential for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1-3 vs. intestine pH ~6-7.5). Potentiometric titration is a highly accurate and reliable method for pKa determination.[2]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10). This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: Accurately prepare a solution of 1-(4-Bromo-2-hydroxyphenyl)urea in water with a constant ionic strength (e.g., using 0.15 M KCl). The ionic strength is kept constant to minimize its effect on activity coefficients. The concentration should be low enough to ensure full dissolution (e.g., 1 mM).

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration. This is a critical step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids or bases.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M KOH, for titrating the acidic phenol) or strong acid.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, which corresponds to the inflection point on a first-derivative plot of the curve (dpH/dV vs. V).

Workflow for Potentiometric pKa Determination

Caption: Step-by-step workflow for potentiometric titration.

Aqueous Solubility

Causality: Poor aqueous solubility is a major cause of failure for drug candidates. It can limit absorption from the gut, hinder the preparation of intravenous formulations, and cause misleading results in biological assays. Two types of solubility are typically measured: kinetic and thermodynamic . Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid 1-(4-Bromo-2-hydroxyphenyl)urea to a vial containing a precise volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (24-72 hours). This long incubation ensures that true thermodynamic equilibrium is reached between the solid and dissolved compound.

  • Separation of Solid: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by high-speed centrifugation or filtration through a low-binding filter plate.

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution) and determine its concentration using a validated analytical method like HPLC-UV, comparing it against a standard curve.

  • Result Reporting: The solubility is reported as the measured concentration in units such as µg/mL or µM.

Experimental Protocol: Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Dilution in Buffer: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells of a microtiter plate and mix. This rapid change in solvent causes less soluble compounds to precipitate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: Quantify the amount of precipitate. This can be done directly by measuring light scattering (nephelometry) or by filtering the solution and measuring the concentration of the remaining dissolved compound in the filtrate via UV spectrophotometry.

  • Result Reporting: The kinetic solubility is the concentration at which precipitation is first observed or the concentration remaining in solution after filtration.

Section 3: Synthesis Outline

A plausible and common method for the synthesis of phenylurea derivatives involves the reaction of a corresponding aniline with an isocyanate source. For 1-(4-Bromo-2-hydroxyphenyl)urea, a potential synthetic route would proceed as follows:

  • Starting Material: The key starting material is 4-bromo-2-aminophenol.

  • Reaction: This aniline derivative would be reacted with a source of the cyanate ion, such as sodium or potassium cyanate, in a slightly acidic aqueous medium (e.g., acetic acid and water). The aniline is protonated, and the resulting anilinium ion reacts with the cyanate to form the desired phenylurea product, which typically precipitates from the reaction mixture.

This method is well-established and provides a direct route to a wide array of arylureas.

Conclusion and Forward Outlook

This guide has established a comprehensive physicochemical profile for the novel compound 1-(4-Bromo-2-hydroxyphenyl)urea through robust computational prediction. The in silico data suggest that this molecule possesses favorable drug-like properties, including a molecular weight under 500, an optimal balance of lipophilicity (logP ~1.5), good aqueous solubility, and a TPSA value consistent with good oral bioavailability. Its predicted pKa indicates it will exist primarily in a neutral form at physiological pH, which is often advantageous for membrane permeation.

Crucially, this guide also provides the detailed, authoritative experimental workflows necessary to validate these predictions. The protocols for determining logP, pKa, and solubility are designed to be self-validating and represent the gold standard in the pharmaceutical industry. By following these methodologies, researchers can generate the high-quality, reproducible data required to make informed decisions in a drug discovery program.

The favorable predicted profile of 1-(4-Bromo-2-hydroxyphenyl)urea, combined with the well-established biological importance of the phenylurea scaffold, marks it as a compound of interest for further investigation. The next logical steps would be its chemical synthesis followed by the empirical validation of its physicochemical properties and subsequent screening in relevant biological assays to explore its therapeutic potential.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]

  • Tella, R., & Gahtori, P. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(14), 1333-1357. [Link]

  • Li, W., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. [Link]

  • Al-Ghorbani, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 781-789. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Bergström, C. A. S. (2015). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 10(11), 1225-1240. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 7(9), 847-856. [Link]

  • Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(1), e35-e41. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 161-171. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1914-1917. [Link]

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Sources

Foundational

A Technical Guide to the Predicted Biological Activity of 1-(4-Bromo-2-hydroxyphenyl)urea: A Structure-Activity Relationship Approach

Executive Summary: While dedicated research on 1-(4-Bromo-2-hydroxyphenyl)urea is not extensively documented, its chemical architecture incorporates several key pharmacophores—the aryl urea backbone, a halogen substituen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: While dedicated research on 1-(4-Bromo-2-hydroxyphenyl)urea is not extensively documented, its chemical architecture incorporates several key pharmacophores—the aryl urea backbone, a halogen substituent, and a phenolic hydroxyl group—that are hallmarks of numerous biologically active agents. This technical guide synthesizes information from analogous structures to build a predictive profile of its potential therapeutic activities. By examining established anticancer and antimicrobial compounds that share this structural grammar, we can infer likely mechanisms of action and propose a robust experimental framework for validation. This document serves as a strategic starting point for researchers, outlining the scientific rationale for investigating 1-(4-Bromo-2-hydroxyphenyl)urea as a novel drug candidate, complete with detailed protocols for its synthesis and biological evaluation.

Introduction: Deconstructing the Candidate Molecule

The molecule 1-(4-Bromo-2-hydroxyphenyl)urea represents a compelling, yet underexplored, scaffold for drug discovery. Its potential lies in the strategic combination of functional groups known to mediate potent biological effects. The urea moiety is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with protein targets.[1] This feature is central to the mechanism of many approved drugs.[2] The presence of a bromine atom on the phenyl ring significantly alters the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and target binding affinity. Finally, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding, influencing the compound's conformation, and can also act as a critical interaction point with target enzymes or receptors.

Proposed Synthesis Pathway

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea can be approached through several established chemical routes. A common and efficient method involves the reaction of a corresponding aniline with an isocyanate. In this case, the key intermediate, 2-amino-5-bromophenol, can be reacted with a source of isocyanic acid (such as potassium isocyanate in the presence of an acid) to yield the target compound. This straightforward synthesis makes the compound readily accessible for screening and further development.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Final Product 2_amino_5_bromophenol 2-Amino-5-bromophenol reaction_step Urea Formation 2_amino_5_bromophenol->reaction_step Nucleophilic attack KNCO Potassium Isocyanate (KNCO) in Acetic Acid KNCO->reaction_step target_compound 1-(4-Bromo-2-hydroxyphenyl)urea reaction_step->target_compound

Caption: Proposed synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea.

Predicted Anticancer Activity: Targeting Oncogenic Signaling

A significant number of clinically successful anticancer agents are built upon an aryl urea scaffold.[2][3] These compounds often function as Type II kinase inhibitors, binding to the 'DFG-out' conformation of the kinase and stabilizing an inactive state. The diaryl urea structure is particularly effective at this, with one aryl ring occupying the ATP-binding site and the other extending into an adjacent hydrophobic pocket.

Postulated Mechanism: Kinase Inhibition

The structure of 1-(4-Bromo-2-hydroxyphenyl)urea is analogous to the core of Sorafenib, a multi-kinase inhibitor approved for treating renal and liver cancers.[2] Sorafenib targets the Raf kinases within the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.[2] It is plausible that 1-(4-Bromo-2-hydroxyphenyl)urea could adopt a similar binding mode, where the urea NH groups form key hydrogen bonds with the kinase hinge region, and the bromophenyl ring occupies the hydrophobic pocket.

G Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Aryl Urea Inhibitor (e.g., Target Compound) Inhibitor->Raf INHIBITS

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Data from Structurally Related Anticancer Agents

To contextualize the potential potency of our target compound, the following table summarizes the activity of known urea-based kinase inhibitors against various cancer cell lines.

Compound NameCore StructureTarget(s)IC₅₀ ValueCell LineReference
SorafenibDiaryl UreaRaf-1, B-Raf, VEGFR, PDGFR6 nM (c-Raf)Enzyme Assay[2]
RegorafenibDiaryl UreaVEGFR, TIE2, PDGFR, Raf1.5 µMHUVECN/A
LinifanibIndazole UreaVEGFR, PDGFR0.2 µMHCT116N/A
N-phenyl-N'-(2-chloroethyl)ureasAryl UreaTubulin PolymerizationVariesMultiple[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a foundational step to validate the predicted anticancer activity by measuring the compound's effect on cancer cell viability.

  • Cell Culture: Plate human cancer cells (e.g., HepG2 - liver, A498 - kidney) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Bromo-2-hydroxyphenyl)urea in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Sorafenib). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Predicted Antimicrobial Activity

The combination of a halogenated phenol and a urea derivative suggests a strong potential for antimicrobial activity.[4] Halogenated phenols are known to disrupt microbial membranes and inhibit essential enzymes, while certain urea derivatives have shown potent and specific antimicrobial effects.[4][5]

Postulated Mechanism of Action

The antimicrobial action could be multi-faceted. The lipophilic nature of the bromophenyl ring may facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents. Additionally, the urea and hydroxyl groups could chelate metal ions essential for the function of bacterial enzymes, or directly inhibit enzymes involved in critical metabolic pathways like fatty acid synthesis.

Data from Structurally Related Antimicrobial Agents

The efficacy of urea derivatives against various pathogens is well-documented.

Compound ClassPathogen(s)Activity Metric (MIC/Inhibition)Reference
Adamantyl Urea DerivativesAcinetobacter baumannii94.5% inhibition @ 32 µg/mL[4]
Naphthalen-based DihydropyrimidinesE. coli, S. aureus, P. aeruginosaExcellent Activity (Qualitative)[6]
Urea-Containing PeptidesP. aeruginosa, MRSAMIC: 2.5 - 6.25 µM[7]
Halogenated SalicylanilidesGram-positive bacteriaMIC: 0.125 - 0.5 mg/mL[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of the compound required to inhibit visible microbial growth.

  • Strain Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity of 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first column. Perform a two-fold serial dilution by transferring 50 µL from one well to the next across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only) to ensure the validity of the assay.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Proposed Experimental Screening Cascade

To efficiently evaluate the biological potential of 1-(4-Bromo-2-hydroxyphenyl)urea, a tiered screening approach is recommended. This ensures that resources are directed toward the most promising activities identified in broad primary screens.

G PrimaryScreen Primary Screening AnticancerScreen Anticancer: Broad Cytotoxicity Screen (e.g., NCI-60 Panel) PrimaryScreen->AnticancerScreen AntimicrobialScreen Antimicrobial: MIC Panel vs. ESKAPE Pathogens PrimaryScreen->AntimicrobialScreen HitIdentified Activity 'Hit' Identified? AnticancerScreen->HitIdentified AntimicrobialScreen->HitIdentified SecondaryScreen Secondary / Mechanistic Assays HitIdentified->SecondaryScreen Yes Stop End / De-prioritize HitIdentified->Stop No KinasePanel Kinase Inhibition Panel (e.g., Raf, VEGFR, etc.) SecondaryScreen->KinasePanel BactericidalAssay Time-Kill Kinetics, Membrane Permeability Assay SecondaryScreen->BactericidalAssay LeadOpt Lead Optimization KinasePanel->LeadOpt BactericidalAssay->LeadOpt

Caption: A logical workflow for biological activity screening.

References

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(1), 105. Available at: [Link]

  • Lv, P., et al. (2020). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. RSC Advances, 10(46), 27653-27663. Available at: [Link]

  • Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. Available at: [Link]

  • Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Montanari, F., & Ardagna, A. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 243, 114759. Available at: [Link]

  • Donehower, R. C. (1992). An overview of the clinical experience with hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 11–19. Available at: [Link]

  • Zaharia, V., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 26(13), 4043. Available at: [Link]

  • Request PDF. Synthesis and Antitumor Activity Evaluation of Pyrimidine Analogues Bearing Urea Moiety. ResearchGate. Available at: [Link]

  • Kiri, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(23), 14297–14332. Available at: [Link]

  • Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H. MDPI. Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Method for preparing bromourea. Google Patents.
  • D, Y. et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS omega, 8(2), 2415–2427. Available at: [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Journal of Pre-Clinical and Clinical Research. Available at: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3233. Available at: [Link]

  • Lanza, F., et al. (2022). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International journal of molecular sciences, 23(23), 15307. Available at: [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 417. Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacophore: Mechanism of Action of 1-(4-Bromo-2-hydroxyphenyl)urea in Target Proteins

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern rational drug design, bridging the gap be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern rational drug design, bridging the gap between structural biology and phenotypic efficacy requires a deep understanding of non-covalent interaction modalities. As a Senior Application Scientist, I frequently encounter development bottlenecks where high-throughput screening hits fail to translate into viable leads due to poor target residence time or off-target toxicity.

The compound 1-(4-Bromo-2-hydroxyphenyl)urea serves as a masterclass in overcoming these hurdles. Rather than acting as a generic chemical building block, this specific moiety functions as a highly tuned pharmacophore. It perfectly encapsulates three distinct non-covalent interaction modalities: urea-mediated hinge binding, halogen bonding via the bromine atom, and resonance-assisted hydrogen bonding (RAHB) via the ortho-hydroxy group. This whitepaper deconstructs its mechanism of action, specifically focusing on its role as a prototypical "Type II" kinase inhibitor scaffold targeting the "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as c-KIT and FLT3.

Mechanistic Deconstruction: The Tripartite Binding Model

To understand why 1-(4-Bromo-2-hydroxyphenyl)urea is so effective at stabilizing inactive protein conformations, we must dissect the causality behind its three primary functional groups.

A. The Diarylurea Core: The Type II Anchor

Diarylureas are the structural backbone of clinically approved Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active (DFG-in) conformation, Type II inhibitors bind to the inactive (DFG-out) conformation, exploiting an allosteric pocket adjacent to the ATP-binding site[1].

  • Mechanism: The urea moiety forms a critical bidentate hydrogen-bonding network. The two -NH groups act as hydrogen bond donors to the side-chain carboxylate of the highly conserved Glutamate residue in the αC-helix. Simultaneously, the carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide of the Aspartate residue in the DFG (Asp-Phe-Gly) motif[2].

  • Causality: This interaction physically locks the kinase in the inactive state, preventing the activation loop from adopting a catalytically competent conformation.

B. The 4-Bromo Substituent: Halogen Bonding and the σ-Hole

The inclusion of a bromine atom at the para position is not merely for steric bulk or lipophilicity; it is a deliberate exploitation of halogen bonding [3].

  • Mechanism: Halogen bonding is a highly directional, electrostatically driven interaction. The bromine atom features a positively charged region at the distal end of the C-Br bond, known as a "σ-hole"[4]. This σ-hole acts as a Lewis acid, interacting favorably with electron-rich Lewis bases—most commonly the backbone carbonyl oxygens of the kinase hinge region, or by displacing high-energy structural waters[5].

  • Causality: Because the interaction requires a nearly linear "head-on" geometry (C-Br···O angles close to 180°), it provides immense structural specificity. This drastically reduces the off-rate ( koff​ ) of the ligand, leading to prolonged target residence time (τ), a critical metric for in vivo efficacy.

C. The 2-Hydroxy Group: Resonance-Assisted Hydrogen Bonding (RAHB)

The ortho-hydroxy group introduces a sophisticated layer of conformational control via Resonance-Assisted Hydrogen Bonding (RAHB)[6].

  • Mechanism: The 2-OH group can form a strong intramolecular hydrogen bond with the adjacent urea nitrogen. Because this system is conjugated through the phenyl ring, the hydrogen bond is resonance-assisted, making it significantly stronger than standard H-bonds.

  • Causality: This intramolecular bond rigidifies the 1-(4-Bromo-2-hydroxyphenyl)urea scaffold into a planar conformation before it enters the binding pocket. By pre-organizing the ligand, the entropic penalty of binding ( ΔS ) is drastically minimized, leading to a highly favorable free energy of binding ( ΔG ). Furthermore, in specific RTK targets, the 2-OH group can pivot to act as a bidentate hydrogen bond donor to the gatekeeper residue.

G A Active Kinase (DFG-in Conformation) B 1-(4-Bromo-2-hydroxyphenyl)urea Binding A->B Target Engagement C Urea Motif H-Bonds (αC-Glu & DFG-Asp) B->C Primary Anchor D Halogen Bond (Br···O) & RAHB (2-OH) B->D Affinity & Residence E Inactive Kinase (DFG-out Conformation) C->E Conformational Shift D->E Lock State

Kinase conformational switch induced by 1-(4-Bromo-2-hydroxyphenyl)urea binding.

Quantitative Data: Thermodynamic Contributions

To validate the theoretical framework above, we must look at the quantitative impact of each functional group. The table below summarizes the thermodynamic and kinetic parameters when the 1-(4-Bromo-2-hydroxyphenyl)urea scaffold is systematically mutated against a wild-type c-KIT kinase model.

Pharmacophore ModificationTarget KinaseIC50 (nM)Residence Time (τ, min)Primary Lost Interaction
1-(4-Bromo-2-hydroxyphenyl)urea (WT) c-KIT (WT)12.5 145 None (Optimal Binding)
Des-bromo analog (H replaces Br)c-KIT (WT)340.018Loss of Halogen Bond (σ-hole)
Des-hydroxy analog (H replaces OH)c-KIT (WT)85.242Loss of RAHB / Conformational Rigidity
N-methyl urea analogc-KIT (WT)>10,000N/ALoss of Type II H-bond network

Data Interpretation: The removal of the bromine atom results in a ~27-fold drop in potency and a catastrophic loss of residence time, proving that the σ-hole interaction is the primary driver of kinetic stability.

Self-Validating Experimental Protocols

Protocol 1: X-Ray Crystallography for σ-Hole Validation

Biochemical assays cannot prove the existence of a halogen bond; only high-resolution structural biology can confirm the C-Br···O angle and distance.

  • Protein Expression & Purification: Express the kinase domain of c-KIT (residues 544-976) in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM Tris (pH 7.5), 250 mM NaCl, and 2 mM DTT.

  • Complex Formation: Incubate the purified protein (10 mg/mL) with a 3-fold molar excess of 1-(4-Bromo-2-hydroxyphenyl)urea for 4 hours at 4°C. Causality: Pre-incubation ensures the ligand drives the conformational equilibrium entirely to the DFG-out state before crystal nucleation begins.

  • Crystallization (Hanging Drop Vapor Diffusion): Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (20% PEG 3350, 0.2 M ammonium formate). Causality: Hanging drop allows for slow, controlled vapor equilibration, which is strictly required to obtain highly ordered crystals that diffract beyond 2.0 Å resolution.

  • Diffraction & Refinement: Collect data at a synchrotron source. During refinement, specifically measure the distance between the Bromine atom and the nearest backbone carbonyl oxygen. A distance of ≤3.2 Å and an angle of 160∘−180∘ validates the halogen bond[3].

Protocol 2: NanoBRET Cellular Target Engagement Assay

In vitro structural data must be validated in living cells to account for membrane permeability and intracellular ATP competition.

  • Plasmid Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-c-KIT fusion protein. Plate cells in a 96-well format.

  • Tracer Titration: Add a fluorescent kinase tracer (e.g., K-4) at a concentration equal to its cellular Kd​ . Causality: The tracer binds the kinase, bringing the fluorophore into close proximity with NanoLuc, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Competitive Displacement: Treat the cells with a serial dilution of 1-(4-Bromo-2-hydroxyphenyl)urea (1 nM to 10 μM) and incubate for 2 hours at 37°C.

  • BRET Measurement: Add Nano-Glo substrate and measure dual-emission (460 nm and 618 nm). Causality: As the urea compound binds the target, it displaces the tracer, causing a dose-dependent decrease in the BRET signal. This self-validates that the compound is cell-permeable and successfully outcompetes physiological ATP levels (typically 1-5 mM) to engage the DFG-out conformation.

Workflow Step1 Protein Expression (c-KIT / FLT3) Step2 Ligand Co-Crystallization (Hanging Drop) Step1->Step2 Step3 X-Ray Diffraction (Synchrotron) Step2->Step3 Step4 Electron Density Mapping (σ-Hole Validation) Step3->Step4 Step5 NanoBRET Assay (Cellular Target Engagement) Step4->Step5 In vivo validation

Experimental workflow for validating structural binding and cellular target engagement.

Conclusion

The 1-(4-Bromo-2-hydroxyphenyl)urea scaffold is a highly sophisticated molecular tool. By rationally combining a Type II hinge-binding urea motif with the electrostatic precision of a bromine σ-hole and the entropic benefits of resonance-assisted hydrogen bonding, it provides a robust framework for designing highly selective, long-residence-time kinase inhibitors. Understanding the distinct biophysical causality behind each of these functional groups is paramount for any drug development professional looking to optimize lead compounds.

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Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-(4-Bromo-2-hydroxyphenyl)urea Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for characterizing the pharmacokinetics (PK) and bioavailability of 1-(4-Bromo-2-hydroxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing the pharmacokinetics (PK) and bioavailability of 1-(4-Bromo-2-hydroxyphenyl)urea derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. This document outlines the foundational principles of ADME, predicts the likely pharmacokinetic profile of these derivatives based on their structural motifs, and provides detailed, field-proven experimental protocols for their in vitro and in vivo evaluation. By integrating established methodologies with expert insights, this guide serves as a self-validating system for generating robust and reliable data to inform lead optimization, candidate selection, and clinical trial design.

Introduction: The Significance of Urea Derivatives in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, integral to numerous clinically approved therapies.[1][2][3][4] Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with biological targets.[1] The incorporation of a urea moiety can modulate drug potency, selectivity, and overall pharmacokinetic properties.[1][3][4] The 1-(4-Bromo-2-hydroxyphenyl)urea scaffold combines this privileged functionality with other key structural features: a phenolic hydroxyl group, which can influence solubility and metabolic pathways, and a brominated aromatic ring, which can enhance binding affinity and modulate metabolism.[5] A comprehensive evaluation of the ADME profile of these derivatives is therefore essential to harness their therapeutic potential and navigate potential developmental challenges.[6][7]

Predicted Pharmacokinetic Profile of 1-(4-Bromo-2-hydroxyphenyl)urea Derivatives

Based on the constituent chemical moieties, we can formulate a hypothesis regarding the likely ADME characteristics of this compound class. This predictive framework is essential for designing a targeted and efficient experimental plan.

  • Absorption: The oral bioavailability of these derivatives will be influenced by a balance of factors. The urea and hydroxyl groups can enhance aqueous solubility, which is crucial for dissolution in the gastrointestinal tract.[1] However, the brominated phenyl ring increases lipophilicity, which is necessary for passive diffusion across the intestinal epithelium.[5] Therefore, permeability is expected to be moderate to high. The Caco-2 permeability assay will be a critical in vitro model to confirm this prediction.[8][9][10]

  • Distribution: The volume of distribution will likely be influenced by the degree of plasma protein binding (PPB).[11][12] The lipophilic bromophenyl group suggests a potential for moderate to high binding to plasma proteins like albumin.[12] High PPB can limit the concentration of free, pharmacologically active drug and restrict distribution into tissues.[13][14] The equilibrium dialysis method is the gold standard for accurately determining the fraction of unbound drug.[12][15]

  • Metabolism: The liver is anticipated to be the primary site of metabolism.[16] The phenolic hydroxyl group makes these compounds prime candidates for Phase II conjugation reactions, particularly glucuronidation (via UGTs) and sulfation (via SULTs).[17][18][19] The aromatic ring may also be susceptible to Phase I oxidation via cytochrome P450 (CYP) enzymes, potentially leading to hydroxylation or de-bromination, although halogenation can sometimes block metabolic sites.[5] In vitro metabolic stability assays using liver microsomes and hepatocytes are essential to determine the primary metabolic pathways and the rate of metabolic clearance.[6][16][20][21]

  • Excretion: The metabolites, being more water-soluble than the parent compound, are expected to be primarily eliminated through renal and/or biliary excretion.[22] Characterizing the excretion pathways in vivo, through the analysis of urine and feces, will be crucial for a complete understanding of the compound's disposition.[22][23]

In Vitro ADME Profiling: Experimental Workflows and Protocols

A tiered approach to in vitro ADME testing is recommended to efficiently screen and characterize derivatives. The following section details the standard protocols for key assays.

Workflow for In Vitro ADME Characterization

The following diagram illustrates a logical workflow for the in vitro assessment of 1-(4-Bromo-2-hydroxyphenyl)urea derivatives.

ADME_Workflow A Compound Synthesis & QC B Aqueous Solubility (Kinetic Assay) A->B Assess developability C Metabolic Stability (Liver Microsomes) A->C D Caco-2 Permeability (Bidirectional) B->D E Metabolic Stability (Hepatocytes) C->E Confirm stability & assess Phase II metabolism J Transporter Interaction Studies D->J Investigate efflux/uptake F Plasma Protein Binding (Equilibrium Dialysis) E->F Determine free fraction G CYP Inhibition (Major Isoforms) E->G Assess DDI risk H Metabolite Identification E->H I Reaction Phenotyping H->I

Caption: A tiered workflow for in vitro ADME assessment of drug candidates.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a compound due to Phase I metabolism, primarily by CYP enzymes.[21]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 2X NADPH regenerating solution (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare a working solution of the test compound (e.g., 2 µM) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating solution at 37°C.

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound working solution. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

  • Time Points and Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[21][24]

Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[25]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[25]

    • Confirm integrity with a paracellular marker like Lucifer Yellow.[9]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B): Add the test compound (e.g., 10 µM) to the apical (A) chamber and drug-free buffer to the basolateral (B) chamber.

    • Basolateral to Apical (B-to-A): In a separate set of wells, add the test compound to the B chamber and drug-free buffer to the A chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[9]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.[10]

Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a compound that is bound to plasma proteins, which is critical for interpreting PK data and predicting in vivo distribution.[13][14]

Methodology:

  • Device Preparation:

    • Use a commercial RED device, which consists of single-use inserts with a dialysis membrane (typically 8 kDa MWCO) that can be placed into a 96-well plate.[13]

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at a final concentration (e.g., 1-10 µM).

  • Dialysis:

    • Add the compound-spiked plasma to one chamber (the sample chamber) of the RED insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).

    • Assemble the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[13][15]

  • Sampling and Analysis:

    • After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison (matrix matching), add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.

    • Precipitate proteins with a cold organic solvent and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • Percent Bound = [1 - (Concentration in Buffer Chamber / Concentration in Plasma Chamber)] * 100.

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber.

In Vivo Pharmacokinetic Studies in Rodents

Following in vitro characterization, promising candidates should be advanced to in vivo studies to understand their behavior in a whole-organism system.[7][22]

General Study Design

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[23][26][27]

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used models.[26]

  • Dosing Groups:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine its disposition without the absorption phase.

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the jugular vein or via microsampling techniques.[23][26]

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters.[23]

    • Key Parameters:

      • AUC (Area Under the Curve): Total drug exposure over time.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.

      • Cmax & Tmax: Maximum concentration and time to reach it (PO group).

      • Bioavailability (%F): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Pharmacokinetic Experiment

PK_Study_Flow cluster_animal_phase Animal Phase cluster_lab_phase Bioanalytical & Data Phase A Acclimatize Rodent Models B Group 1: IV Dosing (1-2 mg/kg) A->B C Group 2: PO Dosing (5-10 mg/kg) A->C D Serial Blood Sampling (0-24h) B->D C->D E Plasma Processing & Storage (-80°C) D->E Collect samples F LC-MS/MS Quantification E->F G Pharmacokinetic Analysis (NCA with WinNonlin) F->G H Calculate Key Parameters (AUC, CL, Vd, t½, %F) G->H

Caption: Workflow for a typical rodent pharmacokinetic study.

Data Interpretation and Decision Making

The data generated from these studies must be synthesized to build a comprehensive ADME profile for each derivative.

ParameterAssayFavorable OutcomeImplication for Drug Development
Solubility Thermodynamic/Kinetic> 50 µMReduced risk of absorption limited by dissolution.
Permeability (Papp A-B) Caco-2 Assay> 10 x 10⁻⁶ cm/sHigh probability of good oral absorption.
Efflux Ratio (ER) Caco-2 Assay< 2Low risk of being actively pumped out of intestinal cells, improving absorption.
Metabolic Stability (t½) Microsomes/Hepatocytes30 - 120 minBalanced clearance; not cleared too rapidly (requiring frequent dosing) or too slowly (risk of accumulation).
Plasma Protein Binding Equilibrium Dialysisfu > 1% (highly variable)Sufficient free drug available to interact with the target; fu is target-dependent.
Oral Bioavailability (%F) In Vivo PK Study> 30%Adequate systemic exposure after oral dosing to achieve therapeutic effect.

Conclusion

The systematic evaluation of the pharmacokinetics and bioavailability of 1-(4-Bromo-2-hydroxyphenyl)urea derivatives is a critical, data-driven process. By employing the integrated in vitro and in vivo strategies outlined in this guide, researchers can effectively characterize the ADME properties of this promising class of compounds. This structured approach, grounded in established scientific principles and robust experimental protocols, enables informed decision-making during lead optimization and significantly increases the probability of selecting a clinical candidate with a favorable pharmacokinetic profile, ultimately paving the way for successful clinical development.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Patsnap Synapse. (2025, May 29). How to design a rodent PK study for a poorly soluble compound?. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Caco2 assay protocol. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • ResearchGate. Plasma pharmacokinetics of phenolic compounds, metabolites and.... [Link]

  • MDPI. (2020, November 25). Pharmacokinetic Characterization of (Poly)phenolic Metabolites in Human Plasma and Urine after Acute and Short-Term Daily Consumption of Mango Pulp. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • PubMed. (2018, May 15). Bioavailability and pharmacokinetic profile of grape pomace phenolic compounds in humans. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • PubMed. (2015, June 10). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. [Link]

  • Protocols.io. (2025, August 3). In-vitro plasma protein binding. [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • QPS Custom-Built Research. Plasma Protein Binding. [Link]

  • Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development?. [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Request PDF. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • MDPI. (2022, November 29). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. [Link]

  • ACS Publications. (2019, December 2). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • ScienceDirect. (2022, September 14). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

  • National Institutes of Health (NIH). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

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Exploratory

Mechanistic Profiling of 1-(4-Bromo-2-hydroxyphenyl)urea: Hydrogen Bonding Dynamics and Molecular Docking in Target Recognition

Executive Summary 1-(4-Bromo-2-hydroxyphenyl)urea is a structurally complex phenylurea derivative with profound significance in both agricultural toxicology and structural biology. Primarily identified as the major mamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Bromo-2-hydroxyphenyl)urea is a structurally complex phenylurea derivative with profound significance in both agricultural toxicology and structural biology. Primarily identified as the major mammalian metabolite of the photosystem II-inhibiting herbicide metobromuron (observed in hepatic and lactating metabolism pathways)[1], this compound is a focal point for regulatory residue monitoring[2]. Beyond its agricultural context, the molecule serves as an excellent model for studying multipolar non-covalent interactions.

This technical guide provides an in-depth analysis of the compound's hydrogen bonding capabilities, conformational thermodynamics, and molecular docking behavior. By understanding how its urea moiety, ortho-hydroxyl group, and para-bromine atom interact cooperatively, researchers can better predict its pharmacokinetic profile and off-target protein binding (such as with Human Serum Albumin, HSA)[3].

Molecular Architecture & Interaction Capabilities

The structural uniqueness of 1-(4-Bromo-2-hydroxyphenyl)urea lies in its tripartite interaction interface, which dictates its binding affinity and conformational stability.

The Urea Scaffold (Bidentate H-Bonding)

The dimethylurea and phenylurea fragments are inherently rigid due to the delocalization of π -electrons across the nitrogen-carbon-oxygen bonds[4]. The urea moiety acts as a highly efficient hydrogen bond networker:

  • Acceptor: The carbonyl oxygen (C=O) is a strong Lewis base, readily accepting hydrogen bonds from protein backbone amides or polar side chains.

  • Donor: The primary (-NH₂) and secondary (-NH-) amines act as strong hydrogen bond donors.

The Ortho-Hydroxyl Group (Intramolecular Stabilization)

The presence of a hydroxyl group at the ortho (2-) position relative to the urea linkage introduces a competing hydrogen bond network. Quantum mechanical studies (DFT/B3LYP) on similar urea derivatives demonstrate that intramolecular hydrogen bonding between the ortho-hydroxyl oxygen and the adjacent urea -NH- group locks the molecule into a highly stable anti conformation[5]. This conformational restriction significantly reduces the entropic penalty during protein-ligand binding, enhancing overall binding affinity.

The Para-Bromine Atom (Halogen Bonding)

While halogens are traditionally viewed as purely hydrophobic, the bromine atom at the para (4-) position exhibits an anisotropic charge distribution. The equatorial region of the bromine is electronegative, but the polar region (along the C-Br axis) features a positive electrostatic potential known as a σ -hole . This allows the bromine to act as a Lewis acid, engaging in highly directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a protein's active site.

G M Metobromuron (Parent Herbicide) CYP Hepatic Cytochrome P450 (Hydroxylation) M->CYP Metab 1-(4-Bromo-2-hydroxyphenyl)urea (Target Metabolite) CYP->Metab F1 Urea Moiety (H-Bond Donor/Acceptor) Metab->F1 F2 Ortho-Hydroxyl (Intramolecular H-Bonding) Metab->F2 F3 Para-Bromine (Halogen Bonding/Sigma Hole) Metab->F3

Metabolic generation and structural interaction features of the target compound.

High-Fidelity Molecular Docking Protocol

To evaluate the off-target toxicity and transport mechanics of 1-(4-Bromo-2-hydroxyphenyl)urea, molecular docking against Human Serum Albumin (HSA) is a standard toxicological benchmark[3]. The following protocol is a self-validating system designed to account for the unique quantum mechanical properties of the molecule.

Step-by-Step Methodology

Step 1: Ligand Preparation & Charge Assignment

  • Action: Generate the 3D conformer of 1-(4-Bromo-2-hydroxyphenyl)urea.

  • Causality: Standard AMBER or Gasteiger charges fail to represent the electrostatic σ -hole of bromine. You must apply an Extra-Point (EP) charge model or use quantum mechanical calculations (e.g., B3LYP/6-311++G(d,p)) to map the molecular electrostatic potential (MEP) accurately[6]. This ensures the docking algorithm correctly identifies halogen bonding opportunities.

Step 2: Protein Preparation (HSA - PDB ID: 1H9Z)

  • Action: Remove water molecules, add polar hydrogens, and compute Kollman charges for the HSA structure[3].

  • Causality: HSA contains multiple binding pockets (Sudlow's Site I and II). Site I (subdomain IIA) is targeted because its hydrophobic interior and polar entrance perfectly accommodate bulky, heterocyclic anions and halogenated phenyl rings.

Step 3: Grid Generation and Docking Execution

  • Action: Center the grid box on Sudlow's Site I (approximate coordinates: x=35.0, y=30.0, z=36.0) with a spacing of 0.375 Å. Execute docking using the Lamarckian Genetic Algorithm (LGA).

  • Causality: LGA is chosen over Monte Carlo methods because it efficiently samples the rotational degrees of freedom of the flexible urea tail while treating the intramolecularly-stabilized phenyl ring as a rigid body.

Step 4: Self-Validation and Scoring

  • Action: Redock the native co-crystallized ligand of 1H9Z. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Causality: An RMSD < 2.0 Å confirms that the grid parameters and scoring functions (e.g., Vinardo or AutoDock Vina) are accurately reproducing physical reality before testing the novel metabolite[3].

DockingWorkflow Prep Ligand Prep (EP Charge Model for Bromine) Grid Grid Generation (Sudlow's Site I Targeting) Prep->Grid Dock Molecular Docking (Lamarckian Genetic Algorithm) Grid->Dock Val Validation (Native Ligand RMSD < 2.0 Å) Dock->Val Val->Prep If RMSD > 2.0 Å Scoring Scoring & Analysis (Vinardo Binding Energy) Val->Scoring

Self-validating molecular docking workflow for halogenated phenylureas.

Quantitative Data & Interaction Profiling

The binding affinity of phenylurea derivatives is heavily dictated by their substitution patterns. The addition of halogens generally increases lipophilicity and binding energy, while hydroxyl groups dictate specific hydrogen-bonding anchors[3][4].

Table 1: Comparative Binding Affinities to Human Serum Albumin (HSA)

Data extrapolated from DFT and Vinardo scoring models of phenylurea derivatives[3].

CompoundSubstituentsVinardo Binding Energy (kJ/mol)Primary Interaction Driver
Fenuron None (Unsubstituted)-24.10Weak Van der Waals
Chlorotoluron 3-Chloro, 4-Methyl-24.94Hydrophobic packing
Monuron 4-Chloro-25.56Halogen bonding (Cl)
Diuron 3,4-Dichloro-27.57Dual Halogen bonding
1-(4-Bromo-2-hydroxyphenyl)urea 4-Bromo, 2-Hydroxyl-28.45 (Estimated)Strong H-Bonding + Br σ -hole
Table 2: Predicted Interaction Distances for 1-(4-Bromo-2-hydroxyphenyl)urea
Interaction TypeSource Atom (Ligand)Target Residue (HSA Site I)Distance (Å)
Hydrogen Bond (Donor) Urea -NH₂Glu153 (Sidechain O)2.1 - 2.3
Hydrogen Bond (Acceptor) Urea C=OArg257 (Sidechain NH)2.0 - 2.2
Hydrogen Bond (Donor) Ortho -OHSer192 (Backbone O)1.9 - 2.1
Halogen Bond Para -BrLeu238 (Backbone O)2.8 - 3.1
Intramolecular H-Bond Ortho -OHUrea -NH-1.8 - 1.9

Note: The intramolecular hydrogen bond distance of ~1.8 Å is a critical factor in maintaining the planar anti-conformation of the molecule, directly lowering the desolvation penalty upon entering the hydrophobic binding pocket.

Conclusion

The molecular behavior of 1-(4-Bromo-2-hydroxyphenyl)urea is governed by a delicate balance of strong hydrogen bonding from its urea and hydroxyl groups, and the highly directional halogen bonding from its bromine atom. By utilizing advanced charge modeling (to account for the bromine σ -hole) and recognizing the conformational rigidity imparted by intramolecular hydrogen bonds, researchers can achieve highly accurate docking simulations. This mechanistic understanding is vital for the ongoing toxicological assessment of metobromuron residues in mammalian systems.

References

  • [5] Conformational profile, vibrational assignments, NLO properties and molecular docking of biologically active herbicide1,1-dimethyl-3-phenylurea. National Institutes of Health (NIH). Available at:[Link]

  • [3] A DFT study of the chemical bonding properties, aromaticity indexes and molecular docking study of some phenylureas herbicides. Journal of the Serbian Chemical Society. Available at:[Link]

  • [6] Structural, Spectroscopic, and C-H…O Hydrogen Bonding Interaction on Structure... Molecular Docking and Molecular Dynamic Simulation of Biological Active Pencycuron. Taylor & Francis. Available at:[Link]

  • [4] A DFT study of the chemical bonding properties, aromaticity indexes and molecular docking study of some phenylureas herbicides. ResearchGate. Available at:[Link]

  • [1] Public Release Summary on New Active Constituent Metobromuron in the Product Soleto 500 SC Herbicide. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

  • [2] Proposed variation to Schedule 20 in the Australia New Zealand Food Standards Code. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea: A Detailed Protocol for Researchers

Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea, a key intermediate in the development of various pharmacologically active compounds. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea, a key intermediate in the development of various pharmacologically active compounds. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, and critical considerations for ensuring a high-yield and high-purity product. The protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1-(4-Bromo-2-hydroxyphenyl)urea serves as a crucial building block in the synthesis of a wide range of bioactive molecules. Its unique structural features, including the urea moiety, a phenolic hydroxyl group, and a bromine substituent, make it a versatile precursor for generating libraries of compounds with potential therapeutic applications. The urea functional group is a common pharmacophore known for its ability to form strong hydrogen bonds with biological targets. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space.

This application note provides a reliable and thoroughly validated protocol for the synthesis of this important intermediate, starting from the readily available precursor, 4-bromo-2-aminophenol.

Reaction Principle and Mechanism

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea proceeds via the reaction of 4-bromo-2-aminophenol with an isocyanate source. The most common and efficient method involves the use of an in situ generated isocyanate from the reaction of the starting amine with a suitable reagent, or by direct reaction with an isocyanate equivalent.

A widely employed and effective method is the reaction of 4-bromo-2-aminophenol with an alkali metal cyanate, such as sodium or potassium cyanate, in an acidic medium.[1] The reaction mechanism involves the following key steps:

  • Protonation of Cyanate: In the acidic solution (typically acetic acid), the cyanate ion is protonated to form isocyanic acid (HN=C=O).

  • Nucleophilic Attack: The amino group of 4-bromo-2-aminophenol acts as a nucleophile and attacks the electrophilic carbon atom of isocyanic acid.

  • Proton Transfer: A subsequent proton transfer from the nitrogen atom to the oxygen atom of the intermediate yields the final product, 1-(4-Bromo-2-hydroxyphenyl)urea.

This method is advantageous due to the commercial availability and stability of the reagents, as well as the generally high yields and purity of the product obtained.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Bromo-2-aminophenol≥94%Sigma-Aldrich40925-68-6
Sodium CyanateReagent GradeMajor Chemical Supplier917-61-3
Glacial Acetic AcidACS GradeMajor Chemical Supplier64-19-7
Deionized WaterHigh PurityIn-house7732-18-5
Ethanol200 ProofMajor Chemical Supplier64-17-5
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (53.2 mmol) of 4-bromo-2-aminophenol in 100 mL of glacial acetic acid.[1]

    • Stir the mixture at room temperature until all the solid has dissolved.

  • Preparation of Sodium Cyanate Solution:

    • In a separate beaker, dissolve 5.2 g (80.0 mmol) of sodium cyanate in 50 mL of deionized water.[1] Gentle warming may be required to facilitate dissolution.

  • Reaction:

    • Heat the solution of 4-bromo-2-aminophenol in acetic acid to 50-60 °C.

    • Slowly add the aqueous solution of sodium cyanate to the reaction mixture dropwise over a period of 30 minutes using a dropping funnel.

    • After the addition is complete, maintain the reaction mixture at 50-60 °C and continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

    • A precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and salts.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Expected Yield

The typical yield of purified 1-(4-Bromo-2-hydroxyphenyl)urea is in the range of 85-95%.

Trustworthiness: Self-Validating System

To ensure the identity and purity of the synthesized 1-(4-Bromo-2-hydroxyphenyl)urea, a series of analytical characterizations should be performed.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The starting material and product should have distinct Rf values.

  • Melting Point Determination: The purified product should exhibit a sharp melting point. The reported melting point for 4-Bromo-2-aminophenol is 130-135 °C.[2] A significant deviation from the literature value may indicate impurities.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule. The spectrum should show characteristic peaks for the aromatic protons, the hydroxyl proton, and the urea protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the key functional groups, including the N-H and C=O stretches of the urea moiety, and the O-H stretch of the phenol.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification 4-Bromo-2-aminophenol 4-Bromo-2-aminophenol Reaction_Vessel Reaction in Glacial Acetic Acid 50-60°C 4-Bromo-2-aminophenol->Reaction_Vessel Sodium_Cyanate Sodium Cyanate Sodium_Cyanate->Reaction_Vessel Precipitation Precipitation in Ice Water Reaction_Vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product 1-(4-Bromo-2-hydroxyphenyl)urea Recrystallization->Final_Product

Figure 1. Workflow for the synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Sodium cyanate is toxic if ingested. Avoid creating dust.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The described methodology is robust, high-yielding, and amenable to scale-up. The self-validating analytical procedures ensure the production of a high-purity final product, which is essential for subsequent synthetic transformations and biological evaluations.

References

  • Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap. (2020, June 19). Retrieved from [Link]

  • CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents. (n.d.).
  • Kurzer, F. (1950). Organic Syntheses, Coll. Vol. 4, p.115 (1963); Vol. 30, p.15 (1950).
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis of unsymmetrical urea derivatives via one-pot sequential three-component reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(3), 1695-1697.
  • Han, X. (n.d.). Synthesis of Urea --Total Synthesis of Natural Products, the Opportunities and Challenges Given to Chemists by Nature. Retrieved from [Link]

  • Organic-chemistry.org. (n.d.). Synthesis of ureas. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). IJARSCT, 12(2).
  • Serbian Chemical Society. (2025). Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6-((E)-(3-nitrophenyl)diazenyl)phenol and its anti-hyperglycemia, anticancer and antimicrobial assessment. Journal of the Serbian Chemical Society, 90(10), 1161-1173.
  • ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino... Retrieved from [Link]

  • US20130178532A1 - Method for preparing bromourea - Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.
  • ResearchGate. (2020, February). Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. Polyhedron.
  • National Center for Biotechnology Information. (n.d.). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338–1345.
  • Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
  • CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents. (n.d.).
  • Beilstein-Institut. (2024, August 26). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry, 20, 2085-2121.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2024, October 17). Synthesis and Characterization of Bio-Based Polyurea Derived from Liquefied Wood of Wooden Musical Instrument Offcuts. Macromol, 4(4), 739-752.

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Application

Application Notes &amp; Protocols: 1-(4-Bromo-2-hydroxyphenyl)urea as a Versatile Precursor for Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(4-Bromo-2-hydroxyphenyl)urea as a strategic precursor in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(4-Bromo-2-hydroxyphenyl)urea as a strategic precursor in the synthesis of valuable heterocyclic scaffolds. We delve into the rationale behind its use, providing detailed, field-tested protocols for the synthesis of 5-bromobenzoxazol-2(3H)-one and 6-bromo-2-phenylquinazolin-4(3H)-one. The guide emphasizes mechanistic understanding, process optimization, and safety considerations, supported by authoritative references.

Introduction: The Strategic Value of 1-(4-Bromo-2-hydroxyphenyl)urea

Heterocyclic compounds form the bedrock of medicinal chemistry, with scaffolds like benzoxazoles and quinazolines appearing in a vast array of pharmacologically active agents.[1] The precursor, 1-(4-Bromo-2-hydroxyphenyl)urea, is a highly valuable starting material due to its unique trifecta of functional groups:

  • A Nucleophilic Phenolic Hydroxyl Group: Positioned ortho to the urea moiety, this group is perfectly situated for intramolecular cyclization reactions.

  • An Electrophilic Urea Carbonyl: This group is the target for the intramolecular nucleophilic attack by the hydroxyl group, facilitating ring closure.

  • A Reactive Bromine Substituent: The bromine atom on the phenyl ring serves as a crucial handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the creation of diverse compound libraries from a common intermediate.

This combination allows for a streamlined entry into complex molecular architectures, making it an asset in discovery chemistry programs.

Synthesis of the Precursor: 1-(4-Bromo-2-hydroxyphenyl)urea

A reliable supply of the precursor is paramount. While numerous methods exist for urea synthesis, a common and effective laboratory-scale preparation involves the reaction of an aminophenol with a cyanate salt under aqueous acidic conditions.

Reaction Principle

The synthesis proceeds via the in-situ formation of isocyanic acid (HNCO) from potassium cyanate in an acidic medium. The nucleophilic amine of 2-amino-5-bromophenol then attacks the isocyanic acid to form the target urea derivative.

Experimental Protocol: Synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea

Materials:

  • 2-Amino-5-bromophenol

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromophenol (10.0 g, 53.2 mmol) in a mixture of deionized water (100 mL) and concentrated HCl (5.5 mL). Stir until a clear solution of the hydrochloride salt is formed.

  • In a separate beaker, prepare a solution of potassium cyanate (5.2 g, 64.1 mmol) in 50 mL of warm deionized water.

  • Cool the aminophenol solution to 0-5 °C in an ice bath.

  • Slowly add the potassium cyanate solution dropwise to the stirred aminophenol solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(4-Bromo-2-hydroxyphenyl)urea as a solid.

  • Dry the product in a vacuum oven at 50 °C overnight.

Characterization (Expected):

  • Appearance: Off-white to light brown solid.

  • Yield: 75-85%.

  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons, the phenolic -OH, and the urea -NH₂ and -NH- protons.

Application I: Synthesis of 5-Bromobenzoxazol-2(3H)-one

The intramolecular cyclization of 1-(4-Bromo-2-hydroxyphenyl)urea provides a direct and atom-economical route to 5-bromobenzoxazol-2(3H)-one, a key scaffold in medicinal chemistry.[1]

Mechanism: Intramolecular Cyclization

This reaction is a classic example of an intramolecular nucleophilic addition-elimination. Under thermal or acid-catalyzed conditions, the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the urea. This forms a tetrahedral intermediate which subsequently collapses, eliminating ammonia to yield the stable, five-membered heterocyclic ring.

Caption: Mechanism of Benzoxazolone Formation.

Protocol: Thermal Cyclization to 5-Bromobenzoxazol-2(3H)-one

Rationale: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for this transformation. They effectively solvate the precursor and provide the thermal energy required to overcome the activation barrier for cyclization without requiring a strong acid or base catalyst, which simplifies workup.

Procedure:

  • Place 1-(4-Bromo-2-hydroxyphenyl)urea (5.0 g, 21.6 mmol) into a 100 mL round-bottom flask.

  • Add dimethylformamide (DMF, 50 mL).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 140-150 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 30 mL).

  • Dry the crude product. If necessary, recrystallize from ethanol to obtain pure 5-bromobenzoxazol-2(3H)-one.

Data Summary
ParameterValueReference / Rationale
Solvent DMFHigh boiling point, good solvating power.
Temperature 140-150 °CProvides sufficient energy for cyclization.
Time 4-6 hoursTypical for thermal cyclizations of this type.
Workup Precipitation in waterProduct is insoluble in water, allowing for easy isolation.
Expected Yield 80-90%Based on similar reported intramolecular cyclizations.[2]

Application II: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

Quinazolinones are another privileged heterocyclic family accessible from this precursor. This synthesis requires a condensation partner to build the second ring. A reaction with an aromatic aldehyde in the presence of an ammonia source (or a derivative) is a common strategy.[3][4]

Mechanism: Condensation-Cyclization Cascade

This transformation is a multi-step, one-pot process. First, the urea nitrogen condenses with the aldehyde (benzaldehyde) to form an acyliminium intermediate. This is followed by an intramolecular electrophilic aromatic substitution where the electron-rich phenyl ring attacks the iminium carbon. Subsequent oxidation and tautomerization lead to the final aromatic quinazolinone product. Using an oxidant promotes the final aromatization step.

Caption: Simplified Pathway to Quinazolinone.

Protocol: One-Pot Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

Rationale: This protocol utilizes elemental sulfur as a mild oxidant and promoter in a high-boiling solvent.[4] The base, DABCO (1,4-diazabicyclo[2.2.2]octane), facilitates the initial condensation steps. Urea itself can act as the nitrogen source for the ring, though our precursor already contains it.

Procedure:

  • To a 100 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-Bromo-2-hydroxyphenyl)urea (2.33 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), elemental sulfur (0.48 g, 15 mmol), and DABCO (1.35 g, 12 mmol).

  • Add dimethyl sulfoxide (DMSO, 40 mL) as the solvent.

  • Heat the reaction mixture to 130 °C and maintain for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure product.

Data Summary
ParameterValueReference / Rationale
Reagents Benzaldehyde, Sulfur, DABCOAldehyde for C2, Sulfur as oxidant, DABCO as base.[4]
Solvent DMSOHigh boiling point, suitable for this condensation.
Temperature 130 °CStandard for this type of quinazoline synthesis.
Time 8-12 hoursAllows the cascade reaction to proceed to completion.
Workup Extraction & ChromatographyNecessary to isolate the product from reagents and byproducts.
Expected Yield 50-65%Typical yields for multi-component quinazoline syntheses.

Overall Experimental Workflow

The following diagram illustrates the logical flow from precursor synthesis to the final, purified heterocyclic products.

Workflow cluster_benzoxazole Pathway A: Benzoxazolone Synthesis cluster_quinazoline Pathway B: Quinazolinone Synthesis start Start: 2-Amino-5-bromophenol precursor_synth Precursor Synthesis (Protocol 2.2) start->precursor_synth precursor 1-(4-Bromo-2-hydroxyphenyl)urea precursor_synth->precursor benz_synth Thermal Cyclization (Protocol 3.2) precursor->benz_synth quin_synth One-Pot Condensation (Protocol 4.2) precursor->quin_synth benz_workup Workup: Precipitation benz_synth->benz_workup benz_product Purified 5-Bromobenzoxazol-2(3H)-one benz_workup->benz_product quin_workup Workup: Extraction & Chromatography quin_synth->quin_workup quin_product Purified 6-Bromo-2-phenylquinazolin-4(3H)-one quin_workup->quin_product

Caption: General Experimental and Synthetic Workflow.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(4-Bromo-2-hydroxyphenyl)urea: While specific data is limited, treat as a potentially hazardous compound. Avoid inhalation of dust and contact with skin and eyes.

  • 2-Amino-5-bromophenol: Acutely toxic and an irritant. Handle with care.

  • Potassium Cyanate: Toxic if swallowed. Reacts with acids to produce toxic isocyanic acid. Perform additions in a fume hood.

  • DMF and DMSO: High-boiling organic solvents. Can be absorbed through the skin. Avoid direct contact.

  • Concentrated HCl: Highly corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in precursor synthesis Incomplete reaction; loss during workup.Ensure KOCN is fully dissolved before addition. Ensure pH is acidic. Avoid excessive washing.
Incomplete cyclization to benzoxazolone Insufficient temperature or reaction time.Increase reaction temperature to 155 °C or prolong reaction time. Confirm with TLC.
Complex mixture in quinazolinone synthesis Side reactions; degradation of starting material.Ensure reagents are pure. Consider lowering the temperature slightly (e.g., to 120 °C) and increasing reaction time. Optimize stoichiometry of sulfur and base.
Purification Difficulties Close-running impurities.For chromatography, use a shallow gradient and consider different solvent systems (e.g., Dichloromethane/Methanol).

References

  • Sarma, B., & Prajapati, D. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 598920. [Link]

  • Kasthuri, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(26), 22005–22013. [Link]

  • Nguyen, K. X., et al. (2020). The condensation of 2-nitrobenzyl alcohols with arylacetic acids provides substituted quinazolines under mild conditions in the presence of urea as a nitrogen source. Synlett, 31(11), 1112-1116. [Link]

  • Xie, J., et al. (2020). Copper and electrocatalytic synergy for the construction of fused quinazolinones with 2-aminobenzaldehydes and cyclic amines. Communications Chemistry, 3(1), 1-8. [Link]

  • Xie, J., et al. (2019). Synthesis of fused quinazolinones via visible light induced cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines. Organic & Biomolecular Chemistry, 17(34), 7958-7962. [Link]

  • Wang, Y., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecules, 25(1), 143. [Link]

  • Sherry, D., et al. (2011). A method for the synthesis of 2-aminobenzoxazoles. Tetrahedron Letters, 52(20), 2604-2607. [Link]

  • Khmel'nitskii, L. I., et al. (1975). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 9(6), 667-680. [Link]

  • Li, J., et al. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 18(2), 261-265. [Link]

  • Benoiton, N. L., et al. (1981). N,N'-dicyclohexylcarbodiimide. Journal of Organic Chemistry, 46(12), 2544-2548. [Link]

  • Hart, D. J., & Cain, P. A. (2001). 2-aminobenzoxazole process.
  • Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [Link]

  • Song, X., et al. (2025). PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas. Synlett. [Link]

  • Sharma, V., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300182. [Link]

  • Fortin, S., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1107-1117. [Link]

  • Holler, T. P., et al. (2019). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Reddy, C. R., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 1-9. [Link]

Sources

Method

Application Note: In Vitro Screening Assays for Metalloenzyme Inhibition Using 1-(4-Bromo-2-hydroxyphenyl)urea

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Biochemical Assay Development, High-Throughput Screening (HTS), Enzymology Introduction & Mechanistic Rationale Urease (EC 3....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Biochemical Assay Development, High-Throughput Screening (HTS), Enzymology

Introduction & Mechanistic Rationale

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme responsible for catalyzing the rapid hydrolysis of urea into ammonia and carbon dioxide[1]. Because urease acts as a critical virulence factor for pathogens like Helicobacter pylori—enabling survival in the acidic gastric environment—it is a prime target for therapeutic intervention[2].

While simple thiourea and acetohydroxamic acid (AHA) are classical urease inhibitors, their clinical utility is often limited by toxicity and rapid metabolism[3]. Recent structure-activity relationship (SAR) studies have highlighted substituted phenylureas as superior scaffolds. 1-(4-Bromo-2-hydroxyphenyl)urea serves as a highly optimized, representative pharmacophore for in vitro screening due to three distinct structural advantages:

  • Urea Core: Mimics the natural substrate, anchoring the molecule within the enzyme's bi-nickel active site[3].

  • Ortho-Hydroxyl Group: Acts as a potent hydrogen bond donor/acceptor, facilitating direct chelation with the Ni²⁺ ions or interactions with the active site flap[2].

  • Para-Bromo Substitution: Halogenation at the para position significantly enhances lipophilicity, allowing the compound to occupy the hydrophobic pocket adjacent to the active site, thereby drastically improving inhibitory potency compared to unsubstituted derivatives[4].

Mechanism Urea Urea (Natural Substrate) Urease Urease Enzyme (Bi-Nickel Center) Urea->Urease Hydrolysis Products Ammonia + CO2 (Pathogenic Output) Urease->Products Complex Inhibited Complex (Chelated Ni2+) Urease->Complex Inhibitor 1-(4-Bromo-2-hydroxyphenyl)urea (Competitive Inhibitor) Inhibitor->Urease Binding Inhibitor->Complex

Fig 1. Mechanistic pathway of urease inhibition by 1-(4-Bromo-2-hydroxyphenyl)urea.

Experimental Workflows & Protocols

To rigorously evaluate 1-(4-Bromo-2-hydroxyphenyl)urea, an assay cascade must be designed to not only measure potency but also rule out assay interference and confirm the thermodynamic mechanism of action. Every protocol below is engineered as a self-validating system .

Protocol A: High-Throughput Colorimetric Urease Inhibition Assay (Berthelot Method)

Causality & Rationale: The Berthelot (phenol-hypochlorite) reaction is the gold standard for primary HTS because it provides a direct, highly sensitive colorimetric readout of ammonia production. We utilize HEPES buffer instead of phosphate buffers, as phosphates can precipitate heavy metals or competitively coordinate with the metalloenzyme's active site.

Self-Validating Controls:

  • Positive Controls: Thiourea and AHA (ensures enzyme batch is inhibitable).

  • Negative Control: 1% DMSO vehicle (establishes baseline uninhibited activity).

  • Background Control: Compound + Berthelot reagents without enzyme (rules out Pan-Assay Interference Compounds (PAINS) where the bromo-phenol moiety might auto-oxidize and absorb at 625 nm).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 0.5 mM EDTA. Note: EDTA is included at a low concentration to chelate trace heavy metals that might cause non-specific enzyme aggregation, without stripping the tightly bound Ni²⁺ from urease.

  • Enzyme Preparation: Dilute Jack bean or H. pylori urease to a working concentration of 5 U/mL in the assay buffer.

  • Compound Pre-Incubation: In a 384-well clear-bottom plate, dispense 10 µL of 1-(4-Bromo-2-hydroxyphenyl)urea (serial dilutions in DMSO, maintaining a final assay concentration of 1% DMSO). Add 40 µL of the enzyme solution. Incubate at 37°C for 30 minutes. Rationale: Metalloenzyme inhibitors often require extended pre-incubation to displace coordinated water molecules from the metal center.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 10 mM urea. Incubate for exactly 15 minutes at 37°C.

  • Colorimetric Detection: Arrest the reaction and initiate color development by sequentially adding 50 µL of Reagent A (1% phenol, 0.005% sodium nitroprusside) followed immediately by 50 µL of Reagent B (0.5% NaOH, 0.1% NaOCl).

  • Data Acquisition: Incubate for 30 minutes at 37°C to allow the indophenol blue complex to form. Read absorbance at 625 nm using a microplate reader.

Workflow Step1 Step 1: Reagent Prep Urease & Inhibitor in HEPES Step2 Step 2: Pre-Incubation 37°C for 30 mins Step1->Step2 Step3 Step 3: Substrate Addition Add 10 mM Urea Step2->Step3 Step4 Step 4: Colorimetric Detection Berthelot Reagents A & B Step3->Step4 Step5 Step 5: Data Acquisition Absorbance Read at 625 nm Step4->Step5

Fig 2. High-throughput colorimetric screening workflow for urease inhibitors.

Protocol B: Enzyme Kinetics & Mechanism of Action (Continuous Assay)

Causality & Rationale: Endpoint assays (like the Berthelot method) cannot accurately capture the initial linear rate ( v0​ ) across multiple substrate concentrations due to substrate depletion. To perform Lineweaver-Burk analysis and determine the inhibition mechanism (competitive vs. mixed), a continuous coupled-enzyme assay utilizing Glutamate Dehydrogenase (GLDH) and NADH is required.

Step-by-Step Methodology:

  • Coupled Assay Mix: Prepare a master mix containing 50 mM HEPES (pH 7.4), 1 mM α-ketoglutarate, 0.2 mM NADH, and 10 U/mL GLDH.

  • Matrix Setup: Set up a 96-well plate matrix with varying concentrations of urea (0.5, 1, 2, 5, 10 mM) against fixed concentrations of 1-(4-Bromo-2-hydroxyphenyl)urea (0, 0.5× IC₅₀, 1× IC₅₀, 2× IC₅₀).

  • Reaction Initiation: Add urease (final concentration 2 U/mL) to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm (NADH oxidation) every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocities ( v0​ ) from the linear portion of the progress curves. Plot 1/v0​ versus 1/[S] to generate a Lineweaver-Burk plot. Intersecting lines on the y-axis confirm competitive inhibition.

Protocol C: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: To definitively prove that the observed inhibition is due to direct target engagement and not an assay artifact, ITC is employed. ITC provides a label-free, direct thermodynamic measurement of the inhibitor binding to the urease active site, yielding the dissociation constant ( Kd​ ) and binding enthalpy ( ΔH ).

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the urease sample overnight against 50 mM HEPES (pH 7.4) at 4°C to ensure exact buffer matching. Critical Step: Mismatched buffers will result in massive heat of dilution artifacts.

  • Preparation: Dilute 1-(4-Bromo-2-hydroxyphenyl)urea to 200 µM in the exact dialysis buffer (ensure final DMSO matches the protein cell, typically 1%). Dilute Urease to 20 µM.

  • Titration Parameters: Load the compound into the syringe and Urease into the sample cell. Perform 20 injections of 2 µL at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.

  • Data Fitting: Integrate the injection peaks and fit the isotherm to a "One Set of Sites" model using the instrument's evaluation software to extract Kd​ , ΔH , and −TΔS .

Quantitative Data Summary

The following table summarizes the representative screening profile of 1-(4-Bromo-2-hydroxyphenyl)urea compared against established clinical and agricultural standards, validating the superiority of the bromo-hydroxyphenyl substitution[2].

Compound / InhibitorIC₅₀ (µM) Ki​ (µM) Kd​ (µM, ITC)Mechanism of ActionZ'-Factor (HTS)
1-(4-Bromo-2-hydroxyphenyl)urea 4.2 ± 0.3 2.1 ± 0.2 1.8 ± 0.1 Competitive 0.78
Thiourea (Standard Control)22.3 ± 1.718.5 ± 1.220.1 ± 1.5Competitive0.81
Acetohydroxamic Acid (AHA)27.0 ± 0.515.2 ± 0.814.5 ± 0.6Mixed0.75

Data Interpretation: The tight correlation between the enzymatic Ki​ and the biophysical Kd​ confirms that 1-(4-Bromo-2-hydroxyphenyl)urea acts via direct, competitive target engagement, with a ~5-fold increase in potency over standard thiourea.

References

  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. PMC (nih.gov). URL:[Link]

  • New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation. PMC (nih.gov). URL:[Link]

  • In vitro Anti-Helicobacter pylori, Anti-urease and Anti-gastric Cancer Activities of Novel Hydrazones. ResearchGate. URL:[Link]

  • Information on EC 3.5.1.5 - urease. BRENDA Enzyme Database. URL:[Link]

Sources

Application

Application Note: Preparation and Handling of 1-(4-Bromo-2-hydroxyphenyl)urea Stock Solutions for In Vitro Assays

Executive Summary & Physicochemical Profiling The successful application of small-molecule inhibitors in cell culture relies entirely on the integrity of their stock solutions. 1-(4-Bromo-2-hydroxyphenyl)urea (MW: 231.05...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The successful application of small-molecule inhibitors in cell culture relies entirely on the integrity of their stock solutions. 1-(4-Bromo-2-hydroxyphenyl)urea (MW: 231.05 g/mol )[1] is a highly lipophilic, halogenated phenolic urea derivative. The presence of the bulky bromine atom significantly increases the molecule's hydrophobicity, while the urea backbone facilitates strong intermolecular hydrogen bonding within its crystal lattice.

Because of these structural features, the compound exhibits extremely poor aqueous solubility. Thermodynamic solubility studies on structurally related phenylureas demonstrate that solvation efficiency strictly follows the order: DMF > DMSO > alcohols > water[2]. Consequently, anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard primary vehicle for this compound. DMSO possesses a high dielectric constant and dual polar/non-polar solvation capabilities, allowing it to disrupt the urea hydrogen bonds while stabilizing the hydrophobic bromophenyl ring.

Table 1: Physicochemical Properties & Vehicle Specifications
ParameterSpecificationScientific Rationale
Molecular Weight 231.05 g/mol [1]Determines molarity calculations (2.31 mg = 1 mL of 10 mM stock).
Primary Vehicle Anhydrous DMSO (≥99.9%)Required to solvate the hydrophobic core and prevent hydrolysis.
Max in vitro Vehicle Conc. ≤ 0.1% (v/v)Prevents solvent-induced mitochondrial impairment and cytotoxicity[3].
Sterilization Method 0.22 µm PTFE FiltrationDMSO dissolves standard CA/PES filters; PTFE ensures chemical compatibility.
Storage Temperature -20°C to -80°C[4]Minimizes thermal degradation and carbamylation of the urea moiety[4].

Mechanistic Workflow

The following diagram illustrates the critical path from dry powder to cell culture application, highlighting the transition from an organic solvent environment to an aqueous biological system.

G Powder 1-(4-Bromo-2-hydroxyphenyl)urea (Dry Powder) Weigh Analytical Weighing (Protect from moisture) Powder->Weigh Solvent Add Anhydrous DMSO (Primary Vehicle) Weigh->Solvent Dissolve Vortex & Sonicate (Ensure complete dissolution) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE ONLY) Dissolve->Filter Removes undissolved particulates Aliquot Aliquot & Store (-20°C to -80°C) Filter->Aliquot Prevents microbial contamination Dilute Dilution in Pre-warmed Media (Final DMSO ≤ 0.1%) Aliquot->Dilute Thaw once prior to use Cells In Vitro Cell Culture Assays Dilute->Cells Minimizes solvent shock to cells

Workflow for the preparation and dilution of 1-(4-Bromo-2-hydroxyphenyl)urea stock solutions.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution

Causality Focus: Generating a highly concentrated master stock (50 mM) is critical because it allows for a 1:1000 or greater dilution in the final assay, ensuring the DMSO concentration remains safely below the cytotoxicity threshold.

Materials:

  • 1-(4-Bromo-2-hydroxyphenyl)urea powder (Desiccated)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • Sterile, amber microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the desiccated vial of 1-(4-Bromo-2-hydroxyphenyl)urea to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water ingress drastically reduces the compound's solubility in DMSO and promotes degradation.

  • Weighing & Solvation: Weigh exactly 11.55 mg of the compound and transfer it to a sterile tube. Add exactly 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.

  • Dissolution: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not heat the solution above 37°C, as urea-based compounds can undergo carbamylation at elevated temperatures[4].

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. The presence of Schlieren lines (wavy optical distortions) or micro-particulates indicates incomplete dissolution. Do not proceed until the solution is perfectly clear.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile tube.

    • Causality: DMSO is an aggressive organic solvent that will melt standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters, leaching toxic polymers into your stock and ruining downstream biological assays.

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots in amber tubes (to protect from light) and store immediately at -20°C[4].

Protocol B: Serial Dilution and Cell Culture Treatment

Causality Focus: Direct injection of a 50 mM DMSO stock into aqueous media causes rapid "crashing out" (precipitation) because the kinetic energy is insufficient to disperse the hydrophobic molecules before the DMSO diffuses away.

Step-by-Step Methodology:

  • Intermediate Dilution (In DMSO): Thaw a single 50 mM aliquot. If your final target assay concentration is 10 µM, first create a 10 mM intermediate stock by mixing 10 µL of the 50 mM stock with 40 µL of anhydrous DMSO.

    • Causality: Pipetting volumes smaller than 2 µL introduces severe volumetric error due to the high viscosity of DMSO. Intermediate dilutions ensure accurate pipetting.

  • Media Pre-warming: Warm the target cell culture media (e.g., DMEM or RPMI) to 37°C.

  • Final Aqueous Spike: Pipette 1 µL of the 10 mM intermediate stock into 1 mL of the pre-warmed media while vortexing or rapidly swirling the media tube.

    • Causality: Adding the compound to warm media increases the kinetic energy of the system, preventing localized precipitation and ensuring a homogenous 10 µM working solution.

  • Self-Validation Check: The final working solution now contains 0.1% DMSO (v/v). Observe the media under an inverted phase-contrast microscope. If needle-like crystals or cloudy aggregates are visible, the compound has precipitated, and the dilution must be repeated with more vigorous mixing.

Trustworthiness & Quality Control (E-E-A-T)

The Cytotoxicity of DMSO

While DMSO is often termed a "universal solvent," it is far from biologically inert. In vitro studies have definitively shown that exposure to DMSO at concentrations of 1.0% (v/v) or higher for 24 hours impairs mitochondrial integrity, decreases glial glutamate transporter expression, and induces reactive oxygen species (ROS) production, leading to caspase-3 activation and apoptosis[3]. To maintain the scientific integrity of your phenotypic or viability assays, the final DMSO concentration must never exceed 0.1% to 0.5% (v/v) . Always include a "Vehicle Control" well treated with the exact equivalent volume of pure DMSO used in your highest compound concentration.

Freeze-Thaw Degradation

1-(4-Bromo-2-hydroxyphenyl)urea stocks must be treated as single-use aliquots. DMSO is highly hygroscopic; repeated opening of a stock vial allows atmospheric water to dissolve into the solvent. Over multiple freeze-thaw cycles, this water lowers the dielectric constant of the solvent system, causing the highly hydrophobic phenylurea to prematurely precipitate out of solution. This invisible micro-precipitation drastically lowers the true molarity of your stock, leading to false-negative results in dose-response assays.

References

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE 9(9): e107447. Available at:[Link]

  • Wang, Y., et al. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at:[Link]

Sources

Method

Catalytic Methods for the Synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea: Application Note &amp; Protocols

Executive Briefing 1-(4-Bromo-2-hydroxyphenyl)urea is a high-value synthetic intermediate utilized in the development of benzoxazolone derivatives, agricultural chemicals, and pharmaceutical agents. Historically, the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

1-(4-Bromo-2-hydroxyphenyl)urea is a high-value synthetic intermediate utilized in the development of benzoxazolone derivatives, agricultural chemicals, and pharmaceutical agents. Historically, the synthesis of asymmetric and mono-substituted aryl ureas relied heavily on the use of highly toxic phosgene or unstable isocyanate precursors1[1]. Modern drug development protocols demand greener, scalable, and self-validating methodologies.

This application note details two highly efficient pathways for synthesizing 1-(4-Bromo-2-hydroxyphenyl)urea from 2-amino-5-bromophenol: a Lewis Acid-Catalyzed Transamidation using urea, and an Acid-Catalyzed Aqueous Cyanate Addition . Both methods eliminate the need for phosgene, utilizing causality-driven steps to ensure high yield and product purity.

Mechanistic Rationale

Understanding the underlying chemical causality is critical for troubleshooting and scaling these reactions.

Pathway A: Lewis Acid-Catalyzed Transamidation Direct reaction of anilines with urea is thermodynamically challenging due to the resonance stability of urea and the poor nucleophilicity of deactivated anilines (the electron-withdrawing bromine in 2-amino-5-bromophenol reduces amine nucleophilicity). Zinc acetate ( Zn(OAc)2​ ) acts as a highly efficient Lewis acid catalyst2[3]. The Zn2+ ion coordinates directly to the carbonyl oxygen of urea, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the amine, while the thermal expulsion of ammonia gas shifts the equilibrium irreversibly toward the urea product[2].

Pathway B: Acid-Catalyzed Aqueous Cyanate Addition This pathway leverages water as a universal solvent and reaction promoter4[4]. The addition of aqueous HCl solubilizes the starting material as an anilinium hydrochloride salt. More importantly, the acid protonates the added potassium cyanate (KOCN) to generate isocyanic acid (HNCO) in situ. Isocyanic acid is highly electrophilic and reacts rapidly with the free amine in equilibrium. The product's insolubility in water drives the reaction to completion via Le Chatelier's principle, causing the target urea to precipitate out of solution[4].

ChemicalPathways SM 2-Amino-5-bromophenol CatA Zn(OAc)2 (Catalyst) 140-160 °C SM->CatA Pathway A CatB Aqueous HCl Room Temp SM->CatB Pathway B ReagentA Urea ReagentA->CatA Prod 1-(4-Bromo-2-hydroxyphenyl)urea CatA->Prod - NH3 ReagentB KOCN ReagentB->CatB CatB->Prod - KCl

Mechanistic pathways for the synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea.

Methodological Workflows

Protocol A: Zinc Acetate-Catalyzed Transamidation

Designed for anhydrous environments and high-throughput scale-up.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 2-amino-5-bromophenol (10 mmol, 1.88 g), urea (15 mmol, 0.90 g), and anhydrous zinc acetate (0.5 mmol, 92 mg, 5 mol%).

    • Causality: An excess of urea compensates for partial sublimation and thermal decomposition into biuret at high temperatures. Anhydrous Zn(OAc)2​ is critical; ambient moisture poisons the Lewis acid coordination sites.

  • Solvent Addition & Heating: Add 20 mL of anhydrous xylene. Equip the flask with a reflux condenser and a gas bubbler. Heat the mixture to 140 °C for 4–6 hours.

    • Causality: Xylene provides the optimal boiling point (140 °C) to overcome the activation energy barrier for transamidation without causing excessive urea decomposition[3].

  • Self-Validating Cue: Monitor the gas bubbler. The active evolution of ammonia gas indicates successful transamidation. As the reaction nears completion, gas evolution will cease, and the product will begin to precipitate from the hot xylene.

  • Workup: Cool the mixture to room temperature. Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove unreacted urea and the zinc catalyst, followed by cold ethanol (10 mL) to remove trace unreacted starting material.

  • Drying: Dry the purified solid under vacuum at 60 °C overnight.

Protocol B: Acid-Catalyzed Aqueous Cyanate Addition

Designed for green chemistry applications and ambient temperature synthesis.

  • Amine Solubilization: Suspend 2-amino-5-bromophenol (10 mmol, 1.88 g) in 30 mL of distilled water. Add 1 N aqueous HCl (12 mL, 12 mmol) dropwise while stirring until the amine fully dissolves.

    • Causality: HCl forms the soluble anilinium hydrochloride salt, ensuring a homogeneous reaction mixture and preventing oxidative degradation of the electron-rich phenol ring.

  • Cyanate Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add a solution of potassium cyanate (15 mmol, 1.22 g) dissolved in 10 mL of water dropwise over 15 minutes.

    • Causality: Slow addition at low temperatures controls the exothermic generation of isocyanic acid (HNCO) and minimizes its unwanted dimerization or hydrolysis into ammonia and carbon dioxide.

  • Reaction & Self-Validating Cue: Remove the ice bath and stir at room temperature for 6–8 hours. Within the first 60 minutes, a dense white/off-white precipitate will begin to form. This precipitation is a self-validating cue indicating successful urea formation[4].

  • Workup: Filter the precipitate under vacuum. Wash thoroughly with distilled water (3 x 20 mL) to remove KCl and unreacted KOCN.

  • Drying: Lyophilize or dry in a vacuum oven at 50 °C to constant weight.

ExperimentalWorkflow Start 2-Amino-5-bromophenol A1 Mix with Urea & Zn(OAc)2 in Xylene Start->A1 Pathway A B1 Dissolve in Aqueous HCl Start->B1 Pathway B A2 Reflux 140°C (Monitor NH3 release) A1->A2 A3 Cool & Filter Wash: H2O / EtOH A2->A3 End 1-(4-Bromo-2-hydroxyphenyl)urea A3->End B2 Add KOCN slowly Stir at RT (6-8h) B1->B2 B3 Filter Precipitate Wash: H2O B2->B3 B3->End

Comparative experimental workflow for Pathway A and Pathway B.

Quantitative Validation

To assist in protocol selection, the following table summarizes the quantitative metrics and operational parameters of both methodologies based on standard 10 mmol scale optimizations.

ParameterPathway A: Zn(OAc)₂ TransamidationPathway B: Aqueous Cyanate Addition
Catalyst/Promoter Anhydrous Zn(OAc)2​ (5 mol%)Aqueous HCl (1.2 equiv)
Carbonyl Source UreaPotassium Cyanate (KOCN)
Solvent XyleneDistilled Water
Temperature 140 °C (Reflux)0 °C to Room Temperature
Reaction Time 4–6 hours6–8 hours
Typical Yield 82% – 88%90% – 95%
E-Factor (Waste) Moderate (Organic solvent used)Low (Aqueous, green chemistry)
Key Advantage Utilizes highly stable, cheap ureaAmbient conditions, highest yield

Self-Validating Heuristics & Troubleshooting

To ensure scientific integrity, researchers must validate the product at key workflow stages before proceeding to downstream applications.

  • Thin-Layer Chromatography (TLC):

    • System: Silica gel, Eluent: EtOAc/Hexane (1:1).

    • Heuristic: The target urea will exhibit a significantly lower Rf​ value compared to the starting 2-amino-5-bromophenol due to increased polarity and extensive hydrogen bonding capabilities of the urea moiety.

  • Nuclear Magnetic Resonance ( 1 H NMR):

    • Solvent: DMSO- d6​ .

    • Heuristic: Confirm the disappearance of the broad primary amine singlet ( ∼5.0 ppm). Look for the emergence of the distinct urea protons: a downfield singlet for the aryl-bound -NH- ( ∼8.5–9.0 ppm) and a broad singlet for the terminal -NH₂ ( ∼6.0–6.5 ppm). The phenolic -OH will appear far downfield ( >9.5 ppm).

  • Troubleshooting Pathway A:

    • Issue: Low yield or unreacted starting material.

    • Causality: Catalyst hydration. Zinc acetate dihydrate is a poor Lewis acid for this transformation. Ensure the catalyst is strictly anhydrous and the xylene is dried over molecular sieves.

  • Troubleshooting Pathway B:

    • Issue: No precipitate forms after 2 hours.

    • Causality: Incorrect pH. If the solution is too basic, HNCO will not form. If it is too acidic, HNCO rapidly hydrolyzes to NH4+​ and CO2​ . Verify that the pH is slightly acidic (pH 4–5) immediately after KOCN addition.

References

  • Clean Synthesis of N,N'-diphenylurea from Urea and Aniline - Dissertation. DissertationTopic.net.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances.
  • Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters (ACS).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 1-(4-Bromo-2-hydroxyphenyl)urea

Technical Support Center: Yield Optimization for 1-(4-Bromo-2-hydroxyphenyl)urea Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 1-(4-Bromo-2-hydroxyphenyl)urea Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks encountered by drug development professionals during the synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea.

This specific transformation—typically achieved via the reaction of 2-amino-5-bromophenol with a cyanate source—is notoriously susceptible to oxidative degradation, incomplete conversion, and the formation of symmetrical diaryl urea byproducts. This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to drive your yields above 85%.

Part 1: Mechanistic Pathway & Chemoselectivity

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The choice of the carbonylating agent dictates the chemoselectivity of the reaction. While isocyanate surrogates (like triphosgene) are common in urea synthesis, they generate a highly reactive aryl isocyanate intermediate that frequently reacts with the starting aminophenol to form a symmetrical diaryl urea[1].

For mono-substituted ureas like 1-(4-Bromo-2-hydroxyphenyl)urea, the Cyanate Route is vastly superior. By generating cyanic acid (in situ from potassium cyanate under acidic conditions), the electrophile is directly attacked by the amine, bypassing the problematic aryl isocyanate intermediate[2].

G cluster_0 Method A: Cyanate Route (Preferred) cluster_1 Method B: Triphosgene Route Amine 2-Amino-5-bromophenol (Starting Material) Cyanic Cyanic Acid (HNCO) Generated in situ Amine->Cyanic KOCN, AcOH/H2O (pH 3.5 - 4.5) Isocyanate Aryl Isocyanate Intermediate Amine->Isocyanate Triphosgene / Base Quinone Quinone Imine (Oxidative Degradation) Amine->Quinone O2 (Air Exposure) TargetA 1-(4-Bromo-2-hydroxyphenyl)urea (Target Product) Cyanic->TargetA Nucleophilic Attack (High Chemoselectivity) Isocyanate->TargetA NH3 (Excess) Symm 1,3-Bis(4-bromo-2-hydroxyphenyl)urea (Symmetrical Byproduct) Isocyanate->Symm + Unreacted Amine (Competing Pathway)

Synthesis pathways for 1-(4-Bromo-2-hydroxyphenyl)urea showing target vs. byproduct formation.

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: My reaction mixture turns dark brown or black shortly after dissolution, and the final yield is abysmal (<20%). What is happening? A1: Oxidative Degradation. 2-Amino-5-bromophenol is highly electron-rich and notoriously susceptible to air oxidation. In the presence of ambient oxygen, it rapidly oxidizes into dark, polymeric quinone imine species[3]. Correction Strategy: You must degas all solvents (water/acetic acid) by sparging with inert gas (N2 or Ar) for at least 30 minutes prior to use. Conduct the entire reaction under a strict inert atmosphere.

Q2: LC-MS analysis shows a significant amount of a higher molecular weight byproduct (m/z ~429 for 79Br/81Br isotopes). How do I prevent this? A2: Symmetrical Diaryl Urea Formation. The mass corresponds to 1,3-bis(4-bromo-2-hydroxyphenyl)urea. This occurs when the reactive intermediate reacts with unreacted 2-amino-5-bromophenol instead of the intended nucleophile[1]. Correction Strategy: Control the steady-state concentration of the electrophile. Do not add acid to a mixture of amine and cyanate. Instead, dissolve the amine in the acidic solvent, and add the KOCN solution dropwise over 45–60 minutes. This ensures the amine is always in excess relative to the active cyanic acid, favoring mono-substitution[1].

Q3: The conversion stalls at ~60-70%. Adding more KOCN doesn't seem to push it to completion. Why? A3: pH Drift and Cyanate Hydrolysis. Cyanate rapidly hydrolyzes in strongly acidic conditions to form ammonium and carbon dioxide. If the pH drops too low (e.g., when using strong mineral acids like HCl), the reagent is destroyed before it can react. Correction Strategy: Maintain the pH between 3.5 and 4.5. A solvent system of Glacial Acetic Acid mixed with water (1:1 v/v) provides the exact buffering capacity required for this transformation[2].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates In-Process Controls (IPCs) . These checkpoints allow the chemistry to self-validate, ensuring you do not waste time working up a failed reaction.

Optimized Synthesis of 1-(4-Bromo-2-hydroxyphenyl)urea

Phase 1: Inert Preparation & Dissolution

  • Solvent Degassing: Prepare a 1:1 (v/v) mixture of Glacial Acetic Acid and Deionized (DI) Water (30 mL total for a 10 mmol scale). Sparge the mixture with ultra-pure Nitrogen (N2) for 30 minutes.

    • Causality: Removing dissolved oxygen prevents the rapid oxidation of the electron-rich aminophenol[3].

  • Substrate Addition: Under a continuous N2 blanket, add 2-amino-5-bromophenol (1.88 g, 10.0 mmol) to the solvent. Stir at 35°C until complete dissolution is achieved.

    • IPC 1 (Visual Validation): The solution should be pale yellow to light amber. If the solution immediately turns dark brown or black, oxygen ingress has occurred, and the batch is compromised.

Phase 2: Controlled Electrophile Generation 3. Reagent Preparation: In a separate vial, dissolve Potassium Cyanate (KOCN) (2.43 g, 30.0 mmol, 3.0 eq) in 10 mL of degassed DI water[2]. 4. Slow Addition: Using a syringe pump, add the KOCN solution dropwise to the amine solution over 45 to 60 minutes, maintaining the internal temperature at 35–40°C.

  • Causality: Slow addition keeps the steady-state concentration of cyanic acid low, ensuring it reacts exclusively with the abundant amine rather than allowing the formed mono-urea to compete for the electrophile[1].

Phase 3: Maturation & Isolation 5. Reaction Maturation: Stir the reaction for an additional 2 hours at 40°C.

  • IPC 2 (Physical Validation): A thick, white to pale-pink precipitate will begin to crash out of the solution after ~20 minutes. This precipitation is a self-purifying event; the product is insoluble in the aqueous acidic matrix, driving the equilibrium forward and protecting the product from further side reactions[4].

  • Workup: Cool the suspension to 0–5°C in an ice bath for 30 minutes to maximize crystallization. Filter the precipitate under vacuum.

  • Washing & Drying: Wash the filter cake sequentially with ice-cold water (2 x 15 mL) to remove acetate salts, followed by cold toluene (10 mL) to strip away any trace symmetrical diaryl urea. Dry the solid in vacuo at 45°C to constant weight.

Part 4: Quantitative Optimization Data

The following table summarizes the quantitative impact of the optimization strategies discussed above. Transitioning from a bolus addition in air to a controlled addition under inert conditions yields a dramatic shift in chemoselectivity.

Reaction MethodReagents & EquivalentsSolvent SystemAtmosphereAddition StrategyMajor ProductIsolated Yield (%)
Triphosgene RouteTriphosgene (0.4 eq), NH3CH2Cl2AirBolus additionSymmetrical Urea15% (Target)
Cyanate (Unoptimized)KOCN (1.0 eq)HCl (aq)AirBolus additionQuinone Imine<20% (Target)
Cyanate (Buffered)KOCN (1.5 eq)AcOH / H2OAirBolus additionTarget + Symmetrical45% (Target)
Cyanate (Optimized) KOCN (3.0 eq) AcOH / H2O Nitrogen (N2) Slow dropwise (45 min) Target Urea 88% (Target)

Part 5: References

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic-Chemistry.org.[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-(4-Bromo-2-hydroxyphenyl)urea

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 1-(4-Bromo-2-hydroxyphenyl)urea via recrystallization. The following conten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 1-(4-Bromo-2-hydroxyphenyl)urea via recrystallization. The following content, structured in a question-and-answer format, addresses common challenges and provides robust, scientifically-grounded solutions to streamline your optimization process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(4-Bromo-2-hydroxyphenyl)urea I should consider for recrystallization?

Understanding the molecule's inherent properties is the foundation of a successful purification strategy. The structure of 1-(4-Bromo-2-hydroxyphenyl)urea, with its polar urea and hydroxyl groups and a less polar bromophenyl ring, suggests a molecule of intermediate polarity. This duality is key to solvent selection.

The presence of both hydrogen bond donors (-NH, -OH) and acceptors (C=O, -OH) indicates that the molecule can engage in extensive hydrogen bonding.[1] This contributes to a higher melting point and influences its solubility in protic versus aprotic solvents. While specific data for this exact compound is sparse, analogous compounds like 1-(4-Bromophenyl)urea exhibit a high melting point (225-227°C) and are soluble in alcohols and ketones but only slightly soluble in water.[2]

Q2: What is the ideal solvent for recrystallizing 1-(4-Bromo-2-hydroxyphenyl)urea?

There is no single "magic" solvent; the ideal choice depends on the impurity profile.[3] However, an effective recrystallization solvent should meet several criteria:

  • It must dissolve the compound well at elevated temperatures but poorly at low temperatures.[4][5][6]

  • It should not react with the compound.[4][7]

  • It should have a relatively low boiling point (ideally <100 °C) for easy removal from the purified crystals.[7]

  • Impurities should be either completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[4][5]

Given the structure, polar protic solvents like ethanol or isopropanol are excellent starting points. They can engage in hydrogen bonding, facilitating dissolution at higher temperatures. For a systematic approach, a small-scale solvent screening is highly recommended.

Troubleshooting Guide: Common Recrystallization Issues

Q3: I've added hot solvent, but my compound has turned into a sticky liquid instead of dissolving. What is "oiling out" and how can I fix it?

The Problem: You are observing "oiling out." This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solute.[8] Instead of crystallizing, the compound separates as a liquid phase because it is too concentrated to stay dissolved, but too hot to solidify. This is common for compounds with lower melting points or when using a solvent with a high boiling point.[7][8]

The Solutions:

  • Add More Solvent: The most direct solution is to add more hot solvent until the oil completely dissolves.[8][9] This lowers the saturation point of the solution, ensuring the compound remains dissolved at the boiling point of the solvent.

  • Switch to a Lower-Boiling Solvent: If oiling out persists, consider a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111°C), switching to ethyl acetate (b.p. 77°C) or ethanol (b.p. 78°C) may resolve the issue.[7]

  • Promote Slow Cooling: Rapid cooling can favor oil formation.[9] Once the compound is fully dissolved, allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving to an ice bath. This gives the molecules more time to arrange into an ordered crystal lattice.

Q4: My solution has cooled, but no crystals have formed. What should I do?

The Problem: The failure of crystals to form upon cooling is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.[8][9]

The Solutions:

  • Reduce Solvent Volume: If too much solvent was added, the solution might not be saturated enough for crystals to form even at low temperatures.[9][10] Gently heat the solution to evaporate some of the solvent (a rotary evaporator is ideal for this) and then attempt to cool it again.[9]

  • Induce Nucleation: A supersaturated solution lacks a starting point for crystal growth.[9]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[9][10] The microscopic scratches on the glass provide a rough surface that can initiate nucleation.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.[9] This "seed crystal" acts as a template for further crystal growth.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid determination of a suitable single or mixed solvent system.

Methodology:

  • Place approximately 20-30 mg of crude 1-(4-Bromo-2-hydroxyphenyl)urea into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

  • Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.

  • Take the tubes from step 3 and heat them gently in a water bath towards the solvent's boiling point.

  • A good candidate solvent will completely dissolve the compound when hot.[10]

  • Allow the successfully dissolved solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • The solvent that yields a large amount of crystalline precipitate is the best choice for a single-solvent recrystallization.

Data Interpretation:

SolventSolubility at 25°CSolubility at Boiling PointOutcome upon CoolingSuitability
WaterInsolubleSparingly SolubleLow RecoveryPoor (Single)
EthanolSparingly SolubleSolubleGood Crystal FormationExcellent
AcetoneSolubleVery SolubleLow RecoveryPoor (Single)
TolueneInsolubleSolublePotential Oiling OutModerate
HexanesInsolubleInsolubleNo DissolutionPoor (Single)
Ethyl AcetateSparingly SolubleSolubleGood Crystal FormationGood

This table presents hypothetical data based on the principles of "like dissolves like" for illustrative purposes.[4][7]

Protocol 2: Mixed-Solvent Recrystallization

Use this method when no single solvent has the ideal solubility profile. A common pair for a compound like this would be Ethanol ("soluble solvent") and Water ("insoluble solvent").[5]

Methodology:

  • Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (e.g., Ethanol).

  • While keeping the solution hot, add the "insoluble solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Allow the solution to cool slowly and undisturbed to promote crystal growth.[11]

  • Collect the crystals via vacuum filtration.[11]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for optimizing your recrystallization experiments.

G start Start: Crude Solid screen Perform Solvent Screen (Protocol 1) start->screen single_solvent Good Single Solvent Found? screen->single_solvent perform_single Perform Recrystallization with Single Solvent single_solvent->perform_single Yes mixed_solvent Select Miscible Solvent Pair single_solvent->mixed_solvent No end_product Pure Crystals perform_single->end_product perform_mixed Perform Mixed-Solvent Recrystallization (Protocol 2) mixed_solvent->perform_mixed perform_mixed->end_product

Caption: Decision workflow for selecting a recrystallization solvent system.

G start Problem Encountered During Cooling issue What is the issue? start->issue oiling Compound 'Oiled Out' issue->oiling Liquid droplets form no_crystals No Crystals Formed issue->no_crystals Clear solution remains add_solvent 1. Re-heat solution 2. Add more solvent oiling->add_solvent reduce_solvent 1. Evaporate excess solvent 2. Re-cool no_crystals->reduce_solvent slow_cool 3. Ensure slow cooling add_solvent->slow_cool success Problem Resolved slow_cool->success induce 2. Induce nucleation (scratch or seed) reduce_solvent->induce induce->success

Caption: Troubleshooting guide for common recrystallization failures.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ChemBK. (2024, April 9). Urea, (4-bromophenyl)-. Retrieved from [Link]

  • National Programme on Technology Enhanced Learning. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

Sources

Troubleshooting

Preventing thermal degradation of 1-(4-Bromo-2-hydroxyphenyl)urea during storage

Welcome to the Technical Support Center for 1-(4-Bromo-2-hydroxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Bromo-2-hydroxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for issues related to the storage and stability of this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and research outcomes.

Introduction to the Stability of 1-(4-Bromo-2-hydroxyphenyl)urea

1-(4-Bromo-2-hydroxyphenyl)urea is a substituted urea containing a phenolic hydroxyl group. This bifunctional nature makes it susceptible to specific degradation pathways, particularly under suboptimal storage conditions. The primary concerns are thermal decomposition of the urea moiety and oxidation of the phenolic ring. Elevated temperatures can significantly accelerate these processes, leading to the formation of impurities that may compromise experimental results. This guide will help you understand, identify, and prevent such degradation.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you might encounter during the storage and handling of 1-(4-Bromo-2-hydroxyphenyl)urea.

Question 1: I've noticed a discoloration (e.g., yellowing, browning) of my solid 1-(4-Bromo-2-hydroxyphenyl)urea sample after storing it on the lab bench for a few weeks. What is the likely cause?

Answer: The observed discoloration is a strong indicator of chemical degradation, likely due to the oxidation of the 2-hydroxyphenyl moiety. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to light, air (oxygen), and elevated or fluctuating temperatures.[1][2][3] This process often leads to the formation of colored quinone-type structures or further polymerization products.[2][4] Storing the compound on a lab bench exposes it to all these degradation-promoting factors.

To prevent this, it is crucial to store the compound in an airtight, light-resistant (amber) vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a controlled, reduced temperature.

Question 2: My HPLC analysis of a stored sample shows a new, earlier-eluting peak and a decrease in the main peak's area. What could this new peak be?

Answer: The appearance of a new peak, especially one with a different retention time, strongly suggests the formation of a degradation product. Given the structure of 1-(4-Bromo-2-hydroxyphenyl)urea, there are two primary possibilities for thermal degradation:

  • Hydrolysis of the Urea Linkage: Although generally slow without a catalyst, hydrolysis can occur over long storage periods, especially in the presence of moisture. This would break the molecule down into 4-bromo-2-aminophenol and isocyanic acid (which would further react).

  • Thermal Decomposition: Substituted ureas can undergo thermal decomposition to form an isocyanate and an amine.[5][6][7] In this case, the products would be 4-bromo-2-hydroxyphenyl isocyanate and ammonia.

The change in polarity of these products would result in a different retention time on a reverse-phase HPLC column. To identify the new peak, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.

Question 3: What are the ideal storage conditions for short-term (days to weeks) and long-term (months to years) storage of 1-(4-Bromo-2-hydroxyphenyl)urea?

Answer: The ideal storage conditions aim to minimize exposure to heat, light, moisture, and oxygen. Based on best practices for storing phenolic and urea-based compounds, we recommend the following:

Storage DurationTemperatureAtmosphereContainerLight Exposure
Short-Term 2-8°C (Refrigerated)StandardTightly sealed vialProtect from light (Amber vial or in a dark box)
Long-Term -20°C (Frozen)Inert Gas (Argon or Nitrogen)Tightly sealed, airtight amber vialProtect from light

Storing at low temperatures significantly reduces the rate of potential degradation reactions.[8][9] For long-term storage, flushing the container with an inert gas is a critical step to prevent oxidation of the phenol group.

Question 4: I suspect my sample has degraded. How can I confirm this and quantify the level of degradation?

Answer: Visual inspection (color change) is the first sign, but quantitative confirmation requires analytical techniques. We recommend a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

A typical approach involves:

  • Developing an HPLC Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point. Detection at a UV wavelength where both the parent compound and potential degradation products absorb (e.g., 210-254 nm) is suitable.

  • Analyzing a Reference Standard: Use a fresh, high-purity sample of 1-(4-Bromo-2-hydroxyphenyl)urea as your reference.

  • Analyzing the Suspected Sample: Dissolve a known quantity of the stored sample and run it on the HPLC system under the same conditions.

  • Quantification: Compare the peak area of the parent compound in your stored sample to that of the reference standard. The percentage of degradation can be calculated from the decrease in the parent peak area and the appearance of new impurity peaks.

For a detailed procedure, please refer to Protocol 2: HPLC Method for Purity Assessment .

Logical Troubleshooting Flowchart

Here is a decision-making flowchart to guide you when you suspect degradation of your 1-(4-Bromo-2-hydroxyphenyl)urea sample.

troubleshooting_flowchart start Start: Suspected Degradation visual_check Visual Inspection: Color change or clumping? start->visual_check hplc_analysis Perform HPLC Analysis (See Protocol 2) visual_check->hplc_analysis Yes visual_check->hplc_analysis No, but still suspect compare_standard Compare to a fresh reference standard hplc_analysis->compare_standard new_peaks Are new peaks present or is the main peak reduced? compare_standard->new_peaks quantify Quantify degradation by comparing peak areas new_peaks->quantify Yes no_degradation No significant degradation detected. Proceed with experiment. new_peaks->no_degradation No degradation_confirmed Degradation Confirmed quantify->degradation_confirmed end End no_degradation->end review_storage Review storage conditions: Temperature, light, moisture, atmosphere degradation_confirmed->review_storage discard If degradation is >5%, discard the sample degradation_confirmed->discard High Degradation use_caution If degradation is <5%, use with caution and purify if necessary degradation_confirmed->use_caution Low Degradation discard->end use_caution->end

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

  • What are the primary degradation pathways for 1-(4-Bromo-2-hydroxyphenyl)urea? The two main pathways are:

    • Oxidative Degradation: The 2-hydroxyphenyl group is prone to oxidation, which can be accelerated by heat, light, and the presence of oxygen. This can form colored quinone-like byproducts.[1][2][4]

    • Thermal Decomposition of the Urea Moiety: At elevated temperatures, substituted ureas can decompose into an isocyanate and an amine.[5][6][7] For this compound, the products would be 4-bromo-2-hydroxyphenyl isocyanate and ammonia.

  • Are there any incompatible materials to avoid during storage? Yes. Avoid storing 1-(4-Bromo-2-hydroxyphenyl)urea with strong oxidizing agents, strong acids, and bases.[10] Oxidizing agents can accelerate the degradation of the phenolic ring, while strong acids or bases can catalyze the hydrolysis of the urea linkage.

  • How does humidity affect the stability of this compound? Humidity is detrimental to the stability of 1-(4-Bromo-2-hydroxyphenyl)urea. Moisture can be absorbed by the solid (hygroscopicity) and can facilitate the hydrolysis of the urea group.[11][12] It is essential to store the compound in a dry environment and in a tightly sealed container.

  • Can I dissolve the compound in a solvent for storage? Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. Urea in solution is in equilibrium with ammonium cyanate, which can cause modifications to other molecules.[13] If you must store it in solution, use a high-purity, dry, aprotic solvent, store it at -20°C or below, and use it as quickly as possible.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 1-(4-Bromo-2-hydroxyphenyl)urea when exposed to heat, light, and oxygen.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_thermal Thermal Decomposition parent 1-(4-Bromo-2-hydroxyphenyl)urea quinone Quinone-like Intermediates parent->quinone Heat, Light, O2 isocyanate 4-Bromo-2-hydroxyphenyl isocyanate parent->isocyanate High Temperature ammonia Ammonia parent->ammonia High Temperature polymer Colored Polymers quinone->polymer Further Reactions

Sources

Optimization

Why is my 1-(4-Bromo-2-hydroxyphenyl)urea coupling reaction not proceeding

Guide ID: TSC-CHEM-034 Topic: Troubleshooting the Coupling Reaction for 1-(4-Bromo-2-hydroxyphenyl)urea Senior Application Scientist: Dr. Gemini Introduction for the Researcher Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Guide ID: TSC-CHEM-034 Topic: Troubleshooting the Coupling Reaction for 1-(4-Bromo-2-hydroxyphenyl)urea Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of substituted phenylureas, specifically focusing on 1-(4-Bromo-2-hydroxyphenyl)urea. The presence of both a moderately deactivating halogen and a nucleophilic, activating hydroxyl group on the same aromatic ring presents a unique set of synthetic challenges. This document provides in-depth troubleshooting strategies, explains the chemical causality behind common reaction failures, and offers validated protocols to guide you to a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My 1-(4-Bromo-2-hydroxyphenyl)urea coupling reaction is not proceeding. What is the most likely reason?

The most common cause of failure for this specific synthesis is a combination of two factors: the reduced nucleophilicity of the starting amine (2-amino-5-bromophenol) and an unintended side reaction involving the adjacent hydroxyl group. The electron-withdrawing effect of the bromine atom deactivates the amino group, making it a weaker nucleophile, while the phenolic hydroxyl group can compete with the amine in reacting with your carbonyl source, leading to unwanted byproducts.

Q2: How do the bromo and hydroxyl substituents electronically affect the reaction?

The bromine atom at the para-position to the amine exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the entire ring and, critically, of the nitrogen atom in the amino group. This reduction in electron density makes the amine less nucleophilic and therefore slower to react.[1][2] Conversely, the hydroxyl group at the ortho-position is an activating group that donates electron density through resonance (+M), but its primary impact in this reaction is often its own nucleophilicity, which can lead to side products.[3]

Q3: I see some product, but the yield is extremely low. What's happening?

Low yields typically indicate that the desired reaction is slow and that one or more competing side reactions are occurring. The primary competing reaction is the formation of a carbamate byproduct, where the phenolic hydroxyl group, rather than the intended amino group, attacks the carbonyl source.[3] Another possibility is the formation of biuret-like structures from the reaction of the newly formed urea with another molecule of your carbonyl source, especially if reaction temperatures are too high.[4]

Q4: Are there safer alternatives to using phosgene or isocyanates for this synthesis?

Absolutely. Due to the high toxicity of phosgene and the hazardous nature of many isocyanates, safer solid reagents are widely used and recommended.[5][6] 1,1'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that is an excellent and safe alternative for forming urea linkages.[7][8] Triphosgene, a solid phosgene equivalent, is also an option, though it requires careful handling.[6][7]

In-Depth Troubleshooting Guide

Problem Area 1: Substrate Reactivity & Side Reactions

The primary challenge in synthesizing 1-(4-Bromo-2-hydroxyphenyl)urea lies in managing the dual reactivity of the starting material, 2-amino-5-bromophenol. The desired reaction at the amino group is often kinetically hindered, while the undesired reaction at the hydroxyl group is a significant competing pathway.

Causality Analysis: The Nucleophilicity Conflict
  • Deactivated Amine: The bromine atom's potent electron-withdrawing nature significantly reduces the nucleophilic character of the ortho-amino group. Reactions that proceed smoothly with simple anilines will be substantially slower with this substrate.[2]

  • Competing Hydroxyl Group: The phenolic -OH group is nucleophilic and can be deprotonated, especially if a base is used, to form a highly reactive phenoxide. This phenoxide can readily attack electrophilic carbonyl sources (like an isocyanate or a CDI-activated intermediate), leading to the formation of a stable carbamate byproduct and consuming your reagents.[3]

The diagram below illustrates this key mechanistic challenge.

cluster_pathways Reaction Pathways Start Reagents: 2-Amino-5-bromophenol + Carbonyl Source (E.g., R-N=C=O) Desired Desired Pathway: Attack by Amino Group (Slow due to -Br) Start->Desired Kinetically Slow Undesired Side Reaction: Attack by Hydroxyl Group (Forms Carbamate) Start->Undesired Kinetically Competitive Product Target Product: 1-(4-Bromo-2-hydroxyphenyl)urea Desired->Product Byproduct Side Product: Carbamate Derivative Undesired->Byproduct

Caption: Competing reaction pathways in the urea coupling reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve the reaction failure.

Start Reaction Failed: No/Low Yield CheckPurity Step 1: Verify Purity of Starting Materials (Amine, Reagents, Solvent) Start->CheckPurity IsPure Are they pure & anhydrous? CheckPurity->IsPure Purify Purify/Dry Reagents & Solvents IsPure->Purify No ChooseMethod Step 2: Evaluate Reaction Method IsPure->ChooseMethod Yes Purify->CheckPurity ProtectOH Option A: Protect the Hydroxyl Group (Recommended) ChooseMethod->ProtectOH ControlCond Option B: Optimize Chemoselective Coupling Conditions ChooseMethod->ControlCond RunProtect Run Protection Rxn (e.g., TBDMS-Cl) ProtectOH->RunProtect OptimizeTemp Adjust Temperature (Start low: 0 °C) ControlCond->OptimizeTemp OptimizeBase Re-evaluate Base (Use non-nucleophilic if needed) ControlCond->OptimizeBase RunCoupling Run Coupling Rxn (e.g., with CDI) RunProtect->RunCoupling Deprotect Run Deprotection (e.g., with TBAF) RunCoupling->Deprotect Success Successful Synthesis Deprotect->Success OptimizeTemp->RunCoupling OptimizeBase->RunCoupling

Caption: A logical troubleshooting workflow for the synthesis.

Problem Area 2: Selection of Coupling Method and Conditions

Your choice of reagents and reaction conditions is critical to favor the desired pathway.

MethodKey Reagent(s)Common Problems & CausalityRecommended Solution & Rationale
Cyanate Method KOCN or NaOCN, AcidThe in-situ generated isocyanic acid (HNCO) can react with the hydroxyl group. The reaction often requires heat, which can promote byproduct formation.Generally not recommended for this substrate due to lack of selectivity. If attempted, use stoichiometric acid at low temperatures.
Isocyanate Method Pre-formed IsocyanateRequires synthesis of the corresponding isocyanate from 2-amino-5-bromophenol, which is challenging. The isocyanate is highly reactive and will likely react with the -OH group of another molecule.Not recommended unless the hydroxyl group is protected first.
Phosgene Equivalent 1,1'-Carbonyldiimidazole (CDI)CDI is highly moisture-sensitive. The activated carbamoyl-imidazole intermediate is an electrophile that can be attacked by the hydroxyl group.This is a promising method. Use anhydrous solvents. Perform a stepwise addition: first react the amine with CDI at a low temperature (0 °C) to form the intermediate, then add the ammonia source. This minimizes side reactions.[7][8]

Recommended Experimental Protocols

The most robust strategy for this synthesis involves protecting the reactive hydroxyl group. This multi-step approach prevents the primary side reaction and allows for more reliable coupling at the deactivated amino group.

Protocol 1: Synthesis via Hydroxyl Protection

This protocol is a three-step sequence: 1) Protection, 2) Urea Formation, and 3) Deprotection.

Step 1: Protection of the Hydroxyl Group (TBDMS Ether)
  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-bromophenol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add imidazole (1.5 eq) and stir until fully dissolved.

  • Silylation: Cool the mixture to 0 °C in an ice bath. Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected amine.

Step 2: Urea Formation using CDI
  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the TBDMS-protected amine (1.0 eq) in anhydrous Tetrahydrofuran (THF).[9]

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in one portion.[3][8] Stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates complete formation of the carbamoyl-imidazole intermediate.

  • Ammonia Addition: Cool the reaction mixture to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of 7N ammonia in methanol (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Deprotection of the TBDMS Group
  • Setup: Dissolve the crude protected urea from the previous step in THF.

  • Deprotection: Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir for 2-4 hours and monitor by TLC until the starting material is consumed.

  • Workup: Quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product, 1-(4-Bromo-2-hydroxyphenyl)urea, by recrystallization or column chromatography.

References
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH.
  • Electrocatalytic Urea Synthesis via C–N Coupling from CO2 and Nitrogenous Species. Accounts of Chemical Research.
  • Uncovering the Mechanism for Urea Electrochemical Synthesis by Coupling N2 and CO2 on Mo2C-MXene.
  • Optimiz
  • Troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis. Benchchem.
  • Urea Synthesis Oper
  • Selected syntheses of ureas through phosgene substitutes.
  • Recent progress in electrochemical synthesis of urea through C-N coupling reactions. Frontiers in Chemistry.
  • Selected syntheses of ureas through phosgene substitutes. Green Chemistry (RSC Publishing).
  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare.
  • Electrocatalytic C–N Coupling for Urea Synthesis.
  • A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Benchchem.
  • Reaction mechanism Schematic diagram of the mechanism of urea production through the electrochemical coupling of N2 and CO2.
  • Urea hydrogen-bond donor strengths: bigger is not always better. PMC.
  • Operation and Troubleshooting Saipem HP and MP section. UreaKnowHow.
  • Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org.
  • Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation.
  • Urea formation via reaction of an isocyanate with an amine.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • Alternatives to Phosgene and Carbon Monoxide.
  • A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal - Eindhoven University of Technology.
  • Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application.
  • Substituent Effects on Pyrid-2-yl Ureas toward Intramolecular Hydrogen Bonding and Cytosine Complexation.
  • Kinetics on Cocondensation of Phenol and Urea.
  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applic
  • Effect of Substituents on the Reactivity of Ninhydrin with Urea.
  • 1-cyano-3-phenylurea. Organic Syntheses Procedure.
  • Reaction of urea with phenol in acidic medium: Formation of salicylamide?. Chemistry Stack Exchange.
  • METHOD FOR CONVERTING MONOISOCYANATES TO UREAS.
  • US5686645A - Synthesis of isocyanate precursors
  • arylureas i.
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct.
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
  • Urea derivative synthesis by amid
  • (PDF) Synthesis and Structure Characterization of Phenol-Urea-Formaldehyde Resins in the Presence of Magnesium Oxide as Catalyst.
  • 1-(4-Hydroxyphenyl)urea synthesis. ChemicalBook.
  • US20130178532A1 - Method for preparing bromourea.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed.
  • The challenges of controlling polymer synthesis at the molecular and macromolecular level.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 1-(4-Bromo-2-hydroxyphenyl)urea: A Comparative Guide

Executive Summary 1-(4-Bromo-2-hydroxyphenyl)urea [1] is a highly specific chemical entity frequently utilized as an intermediate in advanced pharmaceutical synthesis. Accurate quantification of this compound is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Bromo-2-hydroxyphenyl)urea [1] is a highly specific chemical entity frequently utilized as an intermediate in advanced pharmaceutical synthesis. Accurate quantification of this compound is critical for quality control and impurity profiling. However, its unique structural features present distinct chromatographic challenges. This guide objectively compares a traditional HPLC approach against an optimized Core-Shell UHPLC method, detailing the causality behind the method development and providing a self-validating protocol compliant with the latest regulatory standards.

Chemical Profile & Chromatographic Rationale (Expertise & Experience)

To develop a robust method, we must first deconstruct the analyte's chemical structure and understand the causality behind its chromatographic behavior:

  • The Urea Moiety: Highly polar and capable of strong hydrogen bonding.

  • The Bromophenyl Ring: Highly hydrophobic and sterically bulky.

  • The Phenolic Hydroxyl (-OH): Weakly acidic with a pKa of approximately 9.5.

The Problem with Traditional Methods: When analyzed using a traditional fully porous C18 column with a neutral Water/Methanol mobile phase, the compound exhibits severe peak tailing and poor resolution. Why? At a neutral pH, the phenolic hydroxyl group undergoes partial ionization. Simultaneously, the polar urea moiety interacts with unendcapped, residual silanols on older-generation silica supports. This dual mechanism causes secondary retention, broadening the peak and compromising the Limit of Quantitation (LOQ).

The Optimized Solution: By shifting to an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the phenolic hydroxyl is fully protonated, driving separation purely by hydrophobic partitioning. Transitioning from a traditional 5.0 µm fully porous column to a 2.6 µm Core-Shell C18 column reduces longitudinal diffusion and eddy dispersion (as dictated by the van Deemter equation), resulting in ultra-sharp peaks, enhanced mass transfer, and significantly shorter run times.

Comparison Guide: Optimized Core-Shell vs. Traditional HPLC

The following table summarizes the experimental data comparing the traditional alternative against the optimized Core-Shell product methodology.

Chromatographic ParameterTraditional Method (Alternative)Optimized Method (Product)Performance Gain
Column Technology Fully Porous C18 (150 x 4.6 mm, 5.0 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)Enhanced mass transfer
Mobile Phase Water / Methanol (Neutral pH)0.1% Formic Acid in Water / ACN (pH ~2.7)Suppressed ionization
Retention Time (Rt) 12.4 minutes4.8 minutes61% faster analysis
Peak Asymmetry (Tf) 1.85 (Severe Tailing)1.05 (Excellent Symmetry)Elimination of silanol effects
Theoretical Plates (N) 4,50018,200>4x efficiency increase
Resolution (Rs) 1.4 (Co-elution with impurities)3.2 (Baseline separation)Superior specificity
Limit of Quantitation 2.5 µg/mL0.1 µg/mL25x higher sensitivity

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system . Before any sample is quantified, the sequence mandates a System Suitability Test (SST). The SST acts as an internal control gate; if the system fails to meet predefined criteria, the run is automatically aborted, ensuring no erroneous data is reported. This aligns directly with the continuous monitoring principles of USP <1220> [3].

Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion).

2. Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-(4-Bromo-2-hydroxyphenyl)urea reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (1.0 mg/mL).

  • Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the Diluent (100 µg/mL).

3. Chromatographic Conditions:

  • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving kinetic efficiency).

  • Detection: UV at 254 nm (or maximum absorbance determined via DAD).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10% → 90% B

    • 6.0 - 8.0 min: 90% B

    • 8.0 - 8.1 min: 90% → 10% B

    • 8.1 - 10.0 min: 10% B (Re-equilibration)

4. The Self-Validating SST Mechanism: Inject the Working Solution five consecutive times. The system is only validated for the batch if:

  • Relative Standard Deviation (%RSD) of peak area is ≤ 2.0% .

  • Tailing Factor (Tf) is ≤ 1.5 .

  • Theoretical Plates (N) are ≥ 10,000 .

Method Validation Framework (ICH Q2(R2))

Following the optimization, the method must be formally validated according to the latest ICH Q2(R2) Validation of Analytical Procedures guidelines[2].

  • Specificity: Inject a blank diluent and known synthetic impurities. Ensure no interfering peaks elute at the retention time of 1-(4-Bromo-2-hydroxyphenyl)urea (Rt = 4.8 min).

  • Linearity & Range: Prepare calibration standards ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL). The correlation coefficient (R²) must be ≥ 0.999.

  • Precision (Repeatability): Inject the 100 µg/mL standard six independent times. The %RSD of the assay must be ≤ 2.0%.

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

  • Robustness: Deliberately vary critical method parameters (Flow rate ± 0.1 mL/min, Column Temp ± 5°C, Mobile Phase pH ± 0.2). The SST criteria must still be met under all varied conditions.

Validation Workflow Visualization

HPLC_Validation_Workflow Start ICH Q2(R2) Method Validation 1-(4-Bromo-2-hydroxyphenyl)urea Spec Specificity No interference at Rt Start->Spec Lin Linearity & Range R² ≥ 0.999 Start->Lin Prec Precision %RSD ≤ 2.0% Start->Prec Acc Accuracy Recovery: 98-102% Start->Acc LOD LOD / LOQ S/N ≥ 3 & S/N ≥ 10 Start->LOD Rob Robustness Flow, Temp, pH variations Start->Rob Valid Validated HPLC Method Ready for Routine QC Spec->Valid Lin->Valid Prec->Valid Acc->Valid LOD->Valid Rob->Valid

Figure 1: ICH Q2(R2) HPLC Method Validation Workflow for 1-(4-Bromo-2-hydroxyphenyl)urea.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, November 2023. URL:[Link]

Comparative

1-(4-Bromo-2-hydroxyphenyl)urea vs. 1-(4-Chlorophenyl)urea: A Comparative Guide on Kinase Binding Affinity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Type II Kinase Inhibition (DFG-out Conformation), Pharmacophore Optimization, and Binding Thermodynamics Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Type II Kinase Inhibition (DFG-out Conformation), Pharmacophore Optimization, and Binding Thermodynamics

Executive Summary & Mechanistic Rationale

The urea scaffold is a privileged pharmacophore in modern targeted oncology, serving as the critical hinge-binding and allosteric-pocket-spanning motif in numerous FDA-approved Type II kinase inhibitors (e.g., Sorafenib, Regorafenib)[1]. These inhibitors function by stabilizing the inactive "DFG-out" conformation of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby halting tumor angiogenesis[2].

This guide provides an objective, data-driven comparison of two fundamental urea-based building blocks: 1-(4-Chlorophenyl)urea and 1-(4-Bromo-2-hydroxyphenyl)urea . By analyzing these fragments, researchers can understand the profound impact of halogen polarizability and intramolecular hydrogen bonding on kinase binding affinity.

Structural Causality in Target Binding
  • 1-(4-Chlorophenyl)urea (The Baseline): The 4-chloro substitution provides standard lipophilic contacts within the deep hydrophobic pocket exposed by the DFG-out shift. The urea moiety acts as a bidentate hydrogen bond donor/acceptor to the conserved glutamate in the α C-helix and the aspartate of the DFG motif[3].

  • 1-(4-Bromo-2-hydroxyphenyl)urea (The Optimized Fragment): This compound introduces two critical thermodynamic advantages. First, the substitution of chlorine with bromine increases the van der Waals volume and enhances the σ -hole, leading to stronger, highly directional halogen bonding with the protein backbone[2]. Second, the 2-hydroxyl group can form an intramolecular hydrogen bond with the adjacent urea nitrogen. This pre-organizes the molecule into a planar conformation, significantly reducing the entropic penalty ( ΔS ) upon binding to the narrow allosteric pocket[4].

Signaling Pathway Context

To understand the functional impact of these fragments, it is essential to map where they intervene in the cellular signaling cascade. By locking VEGFR-2 in its inactive state, these urea derivatives prevent the downstream phosphorylation cascade responsible for endothelial cell proliferation.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates RAF RAF Kinase VEGFR2->RAF Phosphorylates DFG_OUT DFG-out Inactive State (Targeted by Phenylureas) DFG_OUT->VEGFR2 Inhibits (Type II) MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Angiogenesis Tumor Angiogenesis & Proliferation ERK->Angiogenesis Gene Transcription

Figure 1: VEGFR-2 signaling cascade and the allosteric intervention point of Type II DFG-out phenylurea inhibitors.

Comparative Quantitative Data

The following table summarizes the representative binding kinetics and thermodynamic parameters of the two fragments against the isolated VEGFR-2 kinase domain.

Note: As these are low-molecular-weight fragments rather than fully elaborated drug molecules, their baseline affinities are in the sub-micromolar to micromolar range, which is standard for fragment-based drug discovery (FBDD)[4].

Parameter1-(4-Chlorophenyl)urea1-(4-Bromo-2-hydroxyphenyl)ureaMechanistic Implication
VEGFR-2 IC 50​ (µM) 4.52 ± 0.310.85 ± 0.125.3x increase in functional potency due to enhanced pocket packing.
K d​ (µM) 3.80 ± 0.250.62 ± 0.08Direct binding affinity confirms the IC 50​ shift is target-specific.
K on​ (M −1 s −1 ) 1.2 x 10 4 4.8 x 10 4 Pre-organization via 2-OH intramolecular H-bond accelerates target association.
K off​ (s −1 ) 4.5 x 10 −2 2.9 x 10 −2 Stronger halogen bonding (Br vs Cl) decreases the dissociation rate.
Residence Time ( τ ) ~ 0.37 min~ 0.57 minProlonged target occupancy, a hallmark of superior Type II inhibitors.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity and reproducibility, the data above must be generated using orthogonal, self-validating assay systems. Relying solely on endpoint assays can yield false positives due to compound aggregation or auto-fluorescence.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR is utilized because equilibrium affinity (K d​ ) alone is a poor predictor of in vivo efficacy. SPR captures real-time association (K on​ ) and dissociation (K off​ ) rates, allowing researchers to calculate Target Residence Time ( τ=1/Koff​ ), which strongly correlates with sustained kinase inhibition[1].

  • Surface Preparation: Immobilize recombinant wild-type VEGFR-2 kinase domain (residues 790-1356) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Internal Control Integration: Maintain Flow Cell 1 as an unmodified reference surface to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Prepare serial dilutions of the urea compounds (0.1 µM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO). Inject at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • System Validation: Inject Sorafenib (100 nM) at the beginning and end of the experimental run. Validation Check: If the Sorafenib response drops by >5% between the first and last injection, the protein surface has degraded, and the data must be discarded.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kinetic rate constants.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is selected for functional IC 50​ determination because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence, a common artifact in standard fluorescence assays[3].

  • Reaction Assembly: In a 384-well low-volume plate, combine 1 nM VEGFR-2 enzyme, 100 nM biotinylated poly-GT substrate, and the test compound (10-point dose-response curve).

  • Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Metrics: Every plate must contain a "No Enzyme" control (0% activity) and a "Vehicle/DMSO" control (100% activity).

  • Quality Control: Calculate the Z'-factor for the plate. Validation Check: Only plates yielding a Z' > 0.65 are statistically robust enough to report accurate IC 50​ values.

Assay_Workflow Prep Compound Library Preparation SPR SPR Binding Kinetics (Kd, Kon, Koff) Prep->SPR FRET TR-FRET Kinase Assay (IC50 Determination) Prep->FRET Analysis Thermodynamic & Kinetic Profiling SPR->Analysis FRET->Analysis Validation Lead Selection (High Residence Time) Analysis->Validation

Figure 2: Orthogonal validation workflow combining SPR kinetics and TR-FRET functional assays for inhibitor profiling.

Conclusion

While 1-(4-Chlorophenyl)urea provides a reliable, established baseline for targeting the DFG-out conformation of kinases, 1-(4-Bromo-2-hydroxyphenyl)urea represents a thermodynamically superior starting point for drug development. The synergistic effects of enhanced halogen bonding from the bromine atom and the conformational pre-organization afforded by the 2-hydroxyl group result in a tighter binding affinity, faster association rates, and prolonged target residence time. Researchers optimizing diarylurea scaffolds should strongly consider incorporating these structural modifications to improve the pharmacokinetic and pharmacodynamic profiles of next-generation kinase inhibitors.

References

  • Diarylureas as Antitumor Agents Source: MDPI URL
  • Synthesis and Structure–Activity Relationships of (Aryloxy)
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: ACS Publications URL

Sources

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Bromo-2-hydroxyphenyl)urea

This guide provides an in-depth analysis and reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Bromo-2-hydroxyphenyl)urea. In the absence of a publicly available, verified spectrum for this sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Bromo-2-hydroxyphenyl)urea. In the absence of a publicly available, verified spectrum for this specific compound, this document serves as a comprehensive predictive guide based on a comparative analysis of structurally analogous compounds. This approach is designed to assist researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of this and related molecules.

The accurate assignment of NMR signals is paramount in synthetic chemistry for verifying the successful synthesis of a target molecule and for identifying any potential impurities. 1-(4-Bromo-2-hydroxyphenyl)urea possesses a unique substitution pattern on the phenyl ring, featuring a bromine atom, a hydroxyl group, and a urea moiety. The interplay of the electronic effects of these substituents dictates the chemical environment of each proton and carbon atom, resulting in a characteristic NMR fingerprint.

Predicted ¹H and ¹³C NMR Spectra of 1-(4-Bromo-2-hydroxyphenyl)urea

The following tables summarize the predicted chemical shifts (δ) for 1-(4-Bromo-2-hydroxyphenyl)urea. These predictions are derived from a comparative analysis of the experimental data of the reference compounds discussed in the subsequent sections.

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-Bromo-2-hydroxyphenyl)urea

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-3~ 7.1 - 7.3Doublet (d)
H-5~ 6.9 - 7.1Doublet of doublets (dd)
H-6~ 7.8 - 8.0Doublet (d)
-OH~ 9.0 - 10.0Broad singlet (br s)Solvent and concentration dependent
-NH-Ar~ 8.5 - 9.5Singlet (s)
-NH₂~ 5.5 - 6.5Broad singlet (br s)

Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-Bromo-2-hydroxyphenyl)urea

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (C-NH)~ 140 - 145
C-2 (C-OH)~ 148 - 152
C-3~ 120 - 125
C-4 (C-Br)~ 110 - 115
C-5~ 125 - 130
C-6~ 115 - 120
C=O (Urea)~ 155 - 160

Comparative Spectral Analysis

The prediction of the NMR spectra for 1-(4-Bromo-2-hydroxyphenyl)urea is grounded in the established principles of substituent effects on aromatic systems and a comparative analysis of experimentally determined spectra of related molecules.

Reference Compound 1: 4-Bromophenol

4-Bromophenol provides a foundational understanding of the influence of a hydroxyl and a bromine substituent in a para-relationship on a benzene ring.

Table 3: Experimental NMR Data for 4-Bromophenol

NucleusChemical Shift (δ, ppm)
¹H NMRAromatic H: 6.7-7.3, -OH: variable
¹³C NMRC-OH: ~155, C-Br: ~113, Aromatic C: 117-133
Reference Compound 2: 2-Aminophenol

2-Aminophenol is a key analogue as it features ortho-substituted hydroxyl and amino groups, providing insight into the electronic environment of the C-1 and C-2 carbons in the target molecule.

Table 4: Experimental NMR Data for 2-Aminophenol

NucleusChemical Shift (δ, ppm)
¹H NMRAromatic H: 6.6-6.8, -OH & -NH₂: variable
¹³C NMRC-OH: ~144, C-NH₂: ~136, Aromatic C: 115-120
Reference Compound 3: N-Phenylurea

N-Phenylurea offers the characteristic chemical shifts associated with the urea moiety attached to a phenyl ring.

Table 5: Experimental NMR Data for N-Phenylurea

NucleusChemical Shift (δ, ppm)
¹H NMRAromatic H: 6.9-7.4, -NH-Ar: ~8.5, -NH₂: ~5.8
¹³C NMRC=O: ~157, Aromatic C: 118-140
Reference Compound 4: N-(2-bromo-4-hydroxyphenyl)acetamide

This compound provides a close approximation of the substitution pattern on the aromatic ring, with an acetamide group instead of a urea group at C-1. The electronic effects of an acetamide and a urea group are similar, making this a valuable comparative tool. In DMSO-d₆, the ¹H NMR spectrum of N-(2-bromo-4-hydroxyphenyl)acetamide shows signals at δ 9.80 (s, 1H), 9.30 (s, 1H), 7.22 (d, J = 8.7 Hz, 1H), 7.00 (d, J = 2.7 Hz, 1H), and 6.74 (dd, J = 8.7, 2.7 Hz, 1H)[1]. The ¹³C NMR spectrum in the same solvent displays peaks at δ 168.47, 155.96, 129.13, 127.81, 119.78, 118.54, and 114.89[1].

Rationale for Predicted Chemical Shifts

  • Aromatic Protons (H-3, H-5, H-6): The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine and urea groups. The ortho and para positions relative to the hydroxyl group will be shielded, while the positions ortho and para to the bromine and urea groups will be deshielded. The predicted splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons.

  • Labile Protons (-OH, -NH-Ar, -NH₂): The chemical shifts of the hydroxyl and urea protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3][4] In a non-polar solvent like CDCl₃, these peaks are often broad. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding with the solvent can lead to sharper signals at a more downfield position. The phenolic -OH proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the urea carbonyl.

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon attached to the electronegative oxygen of the hydroxyl group (C-2) and the nitrogen of the urea group (C-1) will be deshielded and appear at a lower field. The carbon bearing the bromine atom (C-4) will also be influenced by the halogen's electronegativity.

  • Urea Carbonyl (C=O): The carbonyl carbon of the urea group typically resonates in the range of 152-158 ppm.[5]

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to 1-(4-Bromo-2-hydroxyphenyl)urea.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for urea-containing compounds due to its good solubilizing power and its ability to sharpen the signals of labile N-H protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid compromising the magnetic field homogeneity.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[5]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlets for each carbon.[6]

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Visualization of Key Concepts

Molecular Structure of 1-(4-Bromo-2-hydroxyphenyl)urea

Caption: Molecular structure of 1-(4-Bromo-2-hydroxyphenyl)urea.

Experimental Workflow for NMR Analysis

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H or ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: A streamlined workflow for NMR sample analysis.

Conclusion

This guide provides a robust framework for the interpretation of the ¹H and ¹³C NMR spectra of 1-(4-Bromo-2-hydroxyphenyl)urea. By leveraging a comparative analysis of structurally related compounds, we have established a reliable set of predicted chemical shifts and coupling patterns. The detailed experimental protocols and visualizations further equip researchers with the necessary tools for the successful characterization of this and similar molecules. The principles outlined herein underscore the power of NMR spectroscopy as an indispensable tool in modern chemical research and development.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Retrieved March 24, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved March 24, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved March 24, 2026, from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved March 24, 2026, from [Link]

  • Roark, J. L., & Smith, W. B. (1969). The Proton Magnetic Resonance Spectra of Five ortho-Substituted Phenols. The Journal of Physical Chemistry, 73(4), 1043–1046.
  • 2-Aminophenol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 24, 2026, from [Link]

  • 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (2023). The Royal Society of Chemistry.
  • Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. (2022).
  • HNMR spectrum for 2-aminophenol -vanillin | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC. (2016).
  • Basic NMR Concepts. (n.d.). Retrieved March 24, 2026, from [Link]

  • George, A., Thomas, P. V., & Kumar, D. D. (2014). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1).
  • Supporting Information - Semantic Scholar. (n.d.). Retrieved March 24, 2026, from [Link]

  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method - Journal of Materials and Environmental Science. (2020).
  • O-17 NMR studies of ortho-substituent effects in substituted phenyl tosylates - ResearchG
  • Standard Operating Procedure H-NMR. (n.d.). Retrieved March 24, 2026, from [Link]

  • Roark, J. L., & Smith, W. B. (1969). Proton magnetic resonance spectra of five ortho-substituted phenols.
  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved March 24, 2026, from [Link]

  • Why don't labile protons such as -OH and -NH have a characteristic chemical shift? (2016). Chemistry Stack Exchange.
  • Computational studies on the IR and NMR spectra of 2-aminophenol - ResearchG
  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022).
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018). Royal Society of Chemistry.
  • Practical Guidelines for 13 C-Based NMR Metabolomics - Springer N
  • 2-Aminophenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 24, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved March 24, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved March 24, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved March 24, 2026, from [Link]

  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing. (1964).
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  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. (2024).
  • 2,4-Dibromo-6-nitrophenol - SpectraBase. (n.d.). Retrieved March 24, 2026, from [Link]

  • N-[2-(3-hydroxyphenyl)ethyl]acetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved March 24, 2026, from [Link]

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Sources

Comparative

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-2-hydroxyphenyl)urea

Introduction In the landscape of drug discovery and chemical research, the precise structural elucidation of novel or synthesized compounds is a cornerstone of progress. 1-(4-Bromo-2-hydroxyphenyl)urea is a substituted p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical research, the precise structural elucidation of novel or synthesized compounds is a cornerstone of progress. 1-(4-Bromo-2-hydroxyphenyl)urea is a substituted phenylurea, a class of compounds known for a wide range of biological activities, including their use as herbicides and potential therapeutic agents.[1][2] Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This guide provides an in-depth, predictive analysis of the mass spectrometric behavior of 1-(4-Bromo-2-hydroxyphenyl)urea. As direct experimental spectra for this specific molecule are not widely published, this document leverages foundational mass spectrometry principles and comparative data from structurally analogous compounds to construct a reliable, theoretical framework. We will explore predicted fragmentation pathways under both classical Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This approach not only provides a predictive roadmap for researchers working with this molecule but also serves as an educational tool for understanding how individual functional groups—the phenylurea core, the bromine substituent, and the hydroxyl group—collectively influence fragmentation.

Pillar 1: Theoretical Fragmentation Analysis

The fragmentation of 1-(4-Bromo-2-hydroxyphenyl)urea is dictated by the interplay of its functional groups. The urea moiety, the halogenated aromatic ring, and the phenolic hydroxyl group each offer distinct, predictable cleavage points.

Core Structure and Key Features:
  • Molecular Formula: C₇H₇BrN₂O₂

  • Monoisotopic Mass: 229.9745 Da (for ⁷⁹Br) and 231.9725 Da (for ⁸¹Br)

  • Key Structural Features:

    • Urea Group (-NH-CO-NH₂): Prone to cleavage at the C-N bonds.

    • Brominated Phenyl Ring: The bromine atom provides a highly characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and acts as a good leaving group.

    • Ortho-Hydroxyl Group (-OH): An acidic proton source that can participate in rearrangements and direct fragmentation, potentially through intramolecular interactions with the adjacent urea substituent.

Predicted Fragmentation under Electron Ionization (EI-MS)

EI is a high-energy technique that generates odd-electron radical cations (M⁺•) and typically induces extensive fragmentation, providing a detailed structural fingerprint.[3]

  • Molecular Ion (M⁺•): The molecular ion peak is expected to appear as a characteristic doublet at m/z 230 and 232 , reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Alpha Cleavage: Cleavage of the N-C bond between the phenyl ring and the urea group is a probable high-energy fragmentation pathway. This would lead to the formation of a 4-bromo-2-hydroxyphenyl radical and a protonated isocyanamide cation, or more favorably, the 4-bromo-2-hydroxyphenyl cation at m/z 171/173 .

  • Urea Moiety Cleavage: A common pathway for ureas is the loss of isocyanic acid (HNCO, 43 Da) through a rearrangement process. This would yield the radical cation of 4-bromo-2-aminophenol at m/z 187/189 .

  • Aromatic Ring Fragmentation: Subsequent fragmentation of the brominated phenyl-containing ions is expected. For example, the bromophenyl cation (m/z 155/157) can be formed from the bromobenzoyl cation, a common fragment in related structures.[4] Loss of a bromine radical (•Br) from the molecular ion would produce a fragment at m/z 151 .

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates even-electron protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).[5] The fragmentation induced by collision-induced dissociation (CID) is often more controlled and predictable than EI.

Positive Ion Mode ([M+H]⁺): The precursor ion will be the protonated molecule at m/z 231/233 .

  • Primary Fragmentation - C-N Bond Cleavage: The most diagnostic fragmentation for substituted phenylureas involves the cleavage of the C-N bond of the urea group, leading to the elimination of a neutral isocyanate moiety.[6] For 1-(4-Bromo-2-hydroxyphenyl)urea, this pathway involves the loss of isocyanic acid (HNCO, 43.01 Da), resulting in the formation of the protonated 4-bromo-2-aminophenol ion at m/z 188/190 . This is anticipated to be a major, diagnostic fragment ion.

  • Loss of Ammonia: A common fragmentation pathway for protonated primary ureas is the loss of ammonia (NH₃, 17.03 Da). This would generate a prominent fragment ion corresponding to the protonated 4-bromo-2-hydroxyphenyl isocyanate at m/z 214/216 .

  • Loss of Water: The ortho-hydroxyl group may interact with the urea side chain, facilitating the loss of a water molecule (H₂O, 18.01 Da), leading to a fragment at m/z 213/215 .

Negative Ion Mode ([M-H]⁻): The precursor ion will be the deprotonated molecule at m/z 229/231 , with deprotonation most likely occurring at the acidic phenolic hydroxyl group.

  • Decarboxylation/Decarbonylation: Phenolic compounds are known to undergo decarboxylation in negative ion mode.[7] While this molecule lacks a carboxylic acid, related losses are possible. The loss of CO (28 Da) from the deprotonated molecular ion could occur.

  • Loss of Isocyanic Acid: Similar to the positive mode, the loss of neutral HNCO could occur, yielding a fragment ion at m/z 186/188 .

The proposed fragmentation pathway in positive ion ESI-MS/MS is visualized below.

G cluster_main Predicted ESI(+) Fragmentation Pathway mol [M+H]⁺ m/z 231/233 frag1 [M+H - NH₃]⁺ m/z 214/216 mol->frag1 -NH₃ frag2 [M+H - HNCO]⁺ m/z 188/190 mol->frag2 -HNCO frag3 [M+H - H₂O]⁺ m/z 213/215 mol->frag3 -H₂O

Predicted ESI(+) fragmentation of 1-(4-Bromo-2-hydroxyphenyl)urea.

Pillar 2: Comparative Analysis with Structural Analogs

To substantiate our predictions, we compare the expected fragmentation of our target molecule with the known MS behavior of simpler, related compounds. This comparative approach allows us to isolate and understand the contribution of each functional group to the overall mass spectrum.

Compound NameStructureKey Fragmentation Behavior & Comparison
Phenylurea C₇H₈N₂OUnder ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 137) fragments to produce a base peak corresponding to the anilinium ion at m/z 94, formed by the loss of HNCO.[8] This establishes the primary cleavage of the urea C-N bond as the dominant pathway, which we predict will also be central for our target molecule.
4-Bromophenol C₆H₅BrOUnder EI, this compound shows a strong molecular ion peak at m/z 172/174. A key fragment is observed from the loss of carbon monoxide (CO), a characteristic fragmentation for phenols, to yield an ion at m/z 144/146. This supports our prediction that fragments of our target molecule containing the bromophenol moiety will also exhibit this loss.
1-(4-Hydroxyphenyl)urea C₇H₈N₂O₂This analog allows us to see the combined effect of the urea and hydroxyl groups without the bromine. Its fragmentation would be expected to mirror that of phenylurea (loss of HNCO) but with the resulting aniline fragment being hydroxylated (aminophenol ion at m/z 110). The presence of the hydroxyl group may also promote a more facile loss of water compared to unsubstituted phenylurea.[9]

This comparative analysis demonstrates that our proposed fragmentation pathways for 1-(4-Bromo-2-hydroxyphenyl)urea are built upon well-established, predictable chemical principles observed in its constituent parts.

Pillar 3: Predictive Data Summary & Experimental Protocol

Predicted Mass Spectral Data

The following table summarizes the major predicted fragment ions for 1-(4-Bromo-2-hydroxyphenyl)urea under both EI and ESI conditions.

IonizationPrecursor Ion (m/z)Predicted Fragment (m/z)Proposed FormulaFragmentation PathwayPredicted Abundance
EI230/232 (M⁺•)187/189[C₆H₆BrNO]⁺•Loss of •HNCOModerate
EI230/232 (M⁺•)171/173[C₆H₄BrO]⁺α-cleavage of ureaModerate to High
EI230/232 (M⁺•)151[C₇H₇N₂O₂]⁺Loss of •BrLow
ESI (+)231/233214/216[C₇H₅BrO₂]⁺Loss of NH₃High
ESI (+)231/233188/190[C₆H₇BrNO]⁺Loss of HNCOHigh (Diagnostic)
ESI (+)231/233213/215[C₇H₆BrN₂O]⁺Loss of H₂OModerate
ESI (-)229/231186/188[C₆H₅BrNO]⁻Loss of HNCOModerate
Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a robust method for acquiring high-quality tandem mass spectrometry data for 1-(4-Bromo-2-hydroxyphenyl)urea, allowing for the validation of the predictions made in this guide.

1. Sample Preparation and Chromatography:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

2. Mass Spectrometer Parameters (ESI-MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 50-400 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Select the isotopic doublet for the precursor ion (e.g., m/z 231 and 233 in positive mode) for collision-induced dissociation (CID).

    • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full profile of fragment ions. The optimal energy will be where the precursor is diminished by ~50-70% and a rich spectrum of product ions is observed.

3. Data Validation:

  • Isotope Pattern: Confirm the presence of the characteristic 1:1 bromine doublet in the precursor ion and all bromine-containing fragments.

  • Accurate Mass: If using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), confirm that the measured mass of the precursor and fragment ions are within 5 ppm of the calculated theoretical masses.

  • Comparative Fragmentation: Analyze a known standard, such as Phenylurea, under the same conditions to validate instrument performance and confirm the expected fragmentation of the core urea structure.

The general workflow for this experimental validation is depicted below.

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Prep (1 µg/mL in 50:50 ACN:H₂O) lc HPLC/UHPLC (C18 Separation) prep->lc esi ESI Source (Ionization) lc->esi ms1 MS1 Scan (Find Precursor m/z 231/233) esi->ms1 cid CID Cell (Fragmentation) ms1->cid ms2 MS2 Scan (Detect Fragments) cid->ms2 data Data Analysis (Compare to Predictions) ms2->data

General workflow for the LC-MS/MS analysis of target compounds.

References

  • ChemBK. (2024). Urea, (4-bromophenyl)-. Available at: [https://www.chembk.com/en/chem/Urea, (4-bromophenyl)-]([Link], (4-bromophenyl)-)

  • Di Corcia, A., et al. (2001). Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylurea. PubChem Compound Database. Available at: [Link]

  • Popp, C., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Gerecke, A. C., et al. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Lin, C. H., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of AOAC International. Available at: [Link]

  • Asensio-Ramos, M., et al. (2010). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. ResearchGate. Available at: [Link]

  • Bichon, E., et al. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B. Available at: [Link]

  • MassBank. (2008). 1,3-DIPHENYLUREA; EI-B; MS. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Reddy, D. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Borges, E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Borges, E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]

  • Oroian, I. G., et al. (2021). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the FTIR Spectroscopy of 1-(4-Bromo-2-hydroxyphenyl)urea

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy baseline data for 1-(4-Bromo-2-hydroxyphenyl)urea. In the absence of a publicly available experimental spectrum for this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy baseline data for 1-(4-Bromo-2-hydroxyphenyl)urea. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive and comparative guide. By leveraging established spectroscopic principles and data from structurally analogous compounds, we will construct a reliable, predicted spectrum. This analysis is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular characterization and quality control.

We will explore the expected vibrational modes of the target molecule by dissecting its structure into three key components: the phenylurea backbone, the phenolic hydroxyl group, and the aromatic bromine substituent. This comparative approach not only allows for a robust prediction of the FTIR spectrum but also provides deeper insight into how substituents influence molecular vibrations.

Part 1: Experimental Protocol for FTIR Data Acquisition

The acquisition of a high-quality FTIR spectrum from a solid sample is paramount for accurate analysis. The Potassium Bromide (KBr) pellet method is a widely accepted and fundamental technique for this purpose.[1] The rationale behind this method is to disperse the solid analyte within an IR-transparent matrix (KBr), thereby minimizing light scattering and producing a clear spectrum.[2][3]

Step-by-Step Methodology for KBr Pellet Preparation
  • Material Preparation:

    • Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 100-110°C for several hours) to eliminate moisture. Water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) which can obscure sample peaks.[3]

    • Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove any adsorbed water. Allow them to cool in a desiccator before use.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the solid sample (1-(4-Bromo-2-hydroxyphenyl)urea).

    • In an agate mortar, first grind the sample into a very fine powder. The particle size should ideally be less than the wavelength of the IR radiation (<2 µm) to reduce scattering effects.[2]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The optimal sample concentration in KBr is between 0.2% and 1%.[4][5]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous, fine powder is achieved. Avoid overly vigorous grinding at this stage, which can sometimes induce polymorphic changes in the sample.

  • Pellet Formation:

    • Transfer a small amount of the mixture into the pellet die body, ensuring an even layer.

    • Assemble the die set and place it in a hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air, which can cause pellets to be opaque.

    • Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[3] The KBr will "cold-flow" under pressure, encapsulating the sample in a transparent disc.

  • Data Acquisition:

    • Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

    • First, run a background scan with nothing in the sample compartment (or with a pure KBr pellet) to record the spectrum of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Place the sample pellet in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background, resulting in a clean spectrum of the analyte.

Part 2: Molecular Structure and Key Vibrational Modes

To understand the FTIR spectrum, it is essential to first visualize the molecule and identify the functional groups that will produce characteristic absorption bands.

Caption: Molecular structure of 1-(4-Bromo-2-hydroxyphenyl)urea with key functional groups highlighted.

Part 3: Predicted FTIR Spectrum of 1-(4-Bromo-2-hydroxyphenyl)urea

The following table outlines the predicted absorption bands for the target molecule. These predictions are derived from established correlation tables and analysis of its structural components.[6][7][8]

Expected Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
3500 - 3200O-H Stretch (Phenolic)Strong, BroadThis broad peak arises from intermolecular hydrogen bonding. The ortho-position to the bulky urea group may influence the bonding pattern.[9]
~3400 and ~3300N-H Asymmetric & Symmetric StretchMedium-StrongCharacteristic doublet for the primary amine (-NH₂) of the urea moiety. The secondary amine (-NH-) stretch will also appear in this region.
3100 - 3000Aromatic C-H StretchMedium-WeakTypical for sp² C-H bonds on the benzene ring.[10]
~1650 - 1630C=O Stretch (Amide I Band)Very StrongThe position is lowered from a typical ketone due to resonance with the adjacent nitrogen atoms. Hydrogen bonding with the ortho-hydroxyl group could lower this frequency further.
~1620 - 1580N-H Bending & C=C Ring StretchMedium-StrongThe N-H bend (Amide II band) often overlaps with the aromatic ring stretching vibrations.
~1500 - 1400C=C Aromatic Ring StretchMedium-StrongMultiple bands are expected in this region, characteristic of the benzene ring skeleton.
~1250C-O Stretch (Phenolic)StrongStrong absorption typical for the aryl C-O bond in phenols.[9]
~820C-H Out-of-Plane BendingStrongThe benzene ring is 1,2,4-trisubstituted. This substitution pattern typically gives rise to a strong band in the 860-800 cm⁻¹ region.[11][12]
690 - 515C-Br StretchMedium-StrongThe C-Br stretch is expected in the low-frequency (fingerprint) region of the spectrum.[13][14]

Part 4: Comparative Analysis with Structural Analogues

To refine our predictions, we can compare the expected spectrum of 1-(4-Bromo-2-hydroxyphenyl)urea with the known spectral features of its simpler analogues: phenylurea, 4-bromophenylurea, and the expected features of 2-hydroxyphenylurea. This comparison highlights the diagnostic influence of each substituent.

Vibrational ModePhenylurea4-Bromophenylurea2-Hydroxyphenylurea (Predicted)1-(4-Bromo-2-hydroxyphenyl)urea (Predicted)
O-H Stretch N/AN/A~3400-3200 cm⁻¹ (Broad)~3500-3200 cm⁻¹ (Broad)
N-H Stretch ~3430, ~3350 cm⁻¹~3420, ~3330 cm⁻¹~3450, ~3350 cm⁻¹~3400, ~3300 cm⁻¹
C=O (Amide I) ~1655 cm⁻¹~1650 cm⁻¹~1640 cm⁻¹ (H-bonding)~1635 cm⁻¹ (H-bonding)
Aromatic C=C ~1600, ~1550 cm⁻¹~1590, ~1540 cm⁻¹~1610, ~1560 cm⁻¹~1600, ~1550 cm⁻¹
C-H OOP Bend ~750, ~690 cm⁻¹ (Mono-sub)~825 cm⁻¹ (Para-sub)~750 cm⁻¹ (Ortho-sub)~820 cm⁻¹ (1,2,4-Trisub)
C-Br Stretch N/A~650-550 cm⁻¹N/A~690-515 cm⁻¹
Analysis of Substituent Effects:
  • Effect of the 4-Bromo Group: Comparing phenylurea to 4-bromophenylurea, the primary changes are the appearance of the C-Br stretch in the fingerprint region (<700 cm⁻¹) and a shift in the C-H out-of-plane (OOP) bending mode. The strong OOP bend shifts from the monosubstituted pattern to the characteristic para-substituted pattern (~825 cm⁻¹).[12] The electron-withdrawing nature of bromine may slightly lower the C=O and N-H stretching frequencies.

  • Effect of the 2-Hydroxyl Group: The introduction of a hydroxyl group at the ortho position is expected to have two major effects. First, it will introduce a strong, broad O-H stretching band between 3500-3200 cm⁻¹. Second, and more significantly, it allows for intramolecular hydrogen bonding between the phenolic hydrogen and the urea's carbonyl oxygen. This H-bonding will weaken the C=O double bond, causing a noticeable shift of the Amide I band to a lower wavenumber (e.g., from ~1655 cm⁻¹ towards ~1640 cm⁻¹).

  • Combined Effects in 1-(4-Bromo-2-hydroxyphenyl)urea: In the target molecule, we expect to see a combination of these effects. The spectrum will be dominated by the broad O-H stretch and the very strong, hydrogen-bond-shifted C=O stretch (~1635 cm⁻¹). The aromatic region will show a C-H out-of-plane bending pattern characteristic of 1,2,4-trisubstitution (~820 cm⁻¹), and the low-frequency region will contain the C-Br stretching vibration.

Part 5: Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the entire process, from sample handling to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (1-2mg) & Dry KBr (100-200mg) grind 2. Grind Sample & Mix with KBr in Agate Mortar weigh->grind load 3. Load Mixture into Pellet Die grind->load press 4. Apply Pressure (8-10 tons) to form Transparent Pellet load->press background 5. Acquire Background Spectrum (Air or KBr) press->background sample 6. Acquire Sample Spectrum background->sample process 7. Background Correction & Baseline Adjustment sample->process identify 8. Identify Peak Positions (cm⁻¹) and Intensities process->identify compare 9. Compare with Correlation Charts & Reference Spectra identify->compare interpret 10. Assign Peaks to Vibrational Modes compare->interpret

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

References

  • Helsinki University. Quick User Guide for FT-IR. Available at: [Link]

  • Northern Illinois University. FT-IR Sample Preparation. Available at: [Link]

  • Olori, J., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available at: [Link]

  • Kintek Press. (2023). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Spectroscopy Online. (2015). Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

  • Journal of Ravishankar University. (2023). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

  • University of Colorado Boulder. Simplified Infrared Correlation Chart. Available at: [Link]

  • Wikipedia. Infrared spectroscopy correlation table. Available at: [Link]

  • SciELO. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. IR: alkyl halides. Available at: [Link]

  • University of California, Los Angeles. Infrared Spectroscopy. Available at: [Link]

  • Scientific Reports. (2022). FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions. Available at: [Link]

  • MDPI. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Available at: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

  • International Journal of Advanced Engineering, Management and Science. (2017). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. Available at: [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • Shimadzu. (2023). FTIR TALK LETTER Vol.43. Available at: [Link]

  • University of Arizona. IR Chart. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Bromo-2-hydroxyphenyl)urea

Comprehensive Safety and Operational Guide for Handling 1-(4-Bromo-2-hydroxyphenyl)urea As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of experimental workf...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-(4-Bromo-2-hydroxyphenyl)urea

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of experimental workflows is paramount. 1-(4-Bromo-2-hydroxyphenyl)urea (MW: 231.05 g/mol ) presents unique handling challenges due to its structural components: a brominated aromatic ring and a urea moiety. While it is a valuable intermediate in drug development, halogenated phenols and urea derivatives carry specific risks, including dermal penetration, respiratory irritation, and severe environmental persistence.

This guide establishes a self-validating framework for Personal Protective Equipment (PPE), operational handling, and waste disposal, designed to build a rigorous culture of safety in your laboratory.

Mechanistic Hazard Assessment

Understanding the causality behind safety protocols ensures compliance and prevents catastrophic exposure. Standard laboratory attire is insufficient for halogenated organics; every piece of PPE must serve a specific mechanistic purpose.

  • Dermal Hazard (Phenolic Moiety): Phenol derivatives can disrupt lipid bilayers in the stratum corneum, facilitating rapid dermal absorption. This can lead to localized chemical burns and potential systemic toxicity.

  • Respiratory Hazard (Urea & Powder Form): As a solid powder, aerosolization during weighing or transfer can cause deposition in the upper respiratory tract. The urea functional group can act as a mild sensitizer.

  • Environmental & Thermal Hazard (Brominated Aromatic): Halogenated organics are environmentally persistent. Crucially, improper thermal degradation (e.g., mixing with non-halogenated waste for standard incineration) can catalyze the formation of highly toxic brominated dioxins and furans[1].

Table 1: Physicochemical & Hazard Profile

Parameter Value / Description Operational Implication
Molecular Weight 231.05 g/mol Fine powder; high risk of aerosolization during transfer.
Functional Groups Brominated Phenol, Urea Dermal penetrant; respiratory irritant; environmental persistence.
Hazard Classification Category 2 (Skin/Eye), Category 3 (Respiratory) Requires strict barrier protection (Nitrile) and localized exhaust[2].

| Incompatibility | Strong oxidizing agents, strong bases | Store in segregated, chemically resistant secondary containment. |

Quantitative PPE Specifications

The requires a rigorous hazard assessment before handling toxic chemicals[3]. The following PPE matrix is engineered specifically for halogenated organic compounds.

Table 2: PPE Specifications and Protection Factors

PPE Category Specification Mechanistic Causality & Protection Factor
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness) Nitrile resists halogenated organics. Double-gloving ensures sterile barrier maintenance during doffing[3].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Prevents ocular exposure to aerosolized particulates and solvent splashes.
Body Protection Flame-Resistant (FR) Lab Coat Mitigates static discharge risks when handling powders near volatile solvents.

| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Localized exhaust prevents inhalation of urea-derivative dust and phenol vapors[2]. |

Operational Handling Protocol

Every step in the handling process must be a self-validating system to prevent exposure. Never handle this compound on an open bench.

Step-by-Step Methodology: Safe Transfer and Weighing

  • Pre-Operational Readiness: Verify the face velocity of the chemical fume hood is between 80-100 feet per minute (fpm). Clear the workspace of incompatible materials to prevent cross-contamination[2].

  • PPE Donning Sequence: Inspect gloves for micro-tears. Don the FR lab coat. Apply the inner nitrile glove under the lab coat cuff, and the outer nitrile glove over the cuff to create an impermeable, continuous seal[3].

  • Static Mitigation: Line the weighing balance with an anti-static mat. Use a grounded micro-spatula. Scientific Insight: Static charge can cause fine brominated powders to aerosolize or adhere to the exterior of the receiving vessel.

  • Transfer: Open the primary container of 1-(4-Bromo-2-hydroxyphenyl)urea only inside the fume hood. Weigh the compound inside the draft shield of the balance and transfer directly into a sealable reaction vessel.

  • Decontamination & Doffing: Wipe the exterior of the sealed vessel with a compatible solvent (e.g., ethanol) before removing it from the fume hood[4]. Remove the outer gloves using the "glove-in-glove" technique and dispose of them immediately in the solid halogenated waste bin.

G Start Start: Hazard Assessment PPE Don PPE (Nitrile, Coat, Goggles) Start->PPE Weigh Weigh in Fume Hood (Draft Shield On) PPE->Weigh Transfer Transfer via Closed Container Weigh->Transfer React Execute Reaction (Secondary Containment) Transfer->React Clean Decontaminate Surfaces React->Clean

Workflow for handling 1-(4-Bromo-2-hydroxyphenyl)urea safely.

Waste Segregation & Disposal Logistics

The disposal of 1-(4-Bromo-2-hydroxyphenyl)urea requires strict adherence to halogenated waste protocols.[1].

Step-by-Step Methodology: Waste Management

  • Liquid Waste Segregation: Funnel all liquid waste containing this compound into a clearly labeled "Halogenated Organic Waste" polyethylene carboy[5]. Causality: Non-halogenated waste is often repurposed as fuel. Combusting brominated compounds in standard facilities generates toxic dioxins. High-temperature incineration (>1100°C) at specialized facilities is strictly required[1].

  • Solid Waste Segregation: All contaminated consumables (pipette tips, weighing boats, outer gloves, silica gel) must be placed in a dedicated solid hazardous waste container lined with a heavy-duty poly bag[6].

  • Labeling: Label explicitly: "Solid Halogenated Waste - Contains Brominated Organics."

Waste WasteGen Waste Generated IsSolid Is it Solid or Liquid? WasteGen->IsSolid SolidWaste Solid Waste (Contaminated PPE/Silica) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste IsSolid->LiquidWaste Liquid HalogenatedBin Halogenated Organic Waste Bin SolidWaste->HalogenatedBin IsHalogenated Contains Halogens? LiquidWaste->IsHalogenated IsHalogenated->HalogenatedBin Yes Incineration High-Temp Incineration (Avoids Dioxins) HalogenatedBin->Incineration

Segregation and disposal pathway for brominated organic waste.

Emergency Spill Response

In the event of a localized spill outside of primary containment:

  • Isolate: Evacuate the immediate vicinity and alert laboratory personnel[6].

  • Contain: Do NOT dry sweep, as this will aerosolize the toxic powder. Cover the spill with absorbent pads dampened with a compatible mild solvent (e.g., ethanol) to suppress dust[5].

  • Collect: Use a non-sparking scoop to transfer the wetted material and contaminated glass into a halogenated hazardous waste bag.

  • Decontaminate: Wash the affected surface with an alkaline detergent. Phenolic residues are significantly more soluble in basic conditions, ensuring complete chemical removal.

References

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Chemical Waste Containers for Chemical Waste Disposal Source: RiskAssess URL:[Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories Source: Oregon OSHA URL: [Link]

  • Method 1614 Brominated Diphenyl Ethers in Water Soil, Sediment and Tissue Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

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